DL-Glutamic acid-d5
Description
Properties
IUPAC Name |
2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718716 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-79-8 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DL-Glutamic Acid-d5: A Technical Guide for Researchers and Drug Development Professionals
Introduction
DL-Glutamic acid-d5 is a stable isotope-labeled form of the non-essential amino acid, glutamic acid. In this deuterated variant, five hydrogen atoms on the carbon backbone (at positions 2, 3, and 4) have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight. This key difference makes this compound an invaluable tool in analytical and metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for the precise quantification of glutamic acid and as a tracer to investigate the dynamics of glutamate metabolism in biological systems.
Core Applications of this compound
The utility of this compound in scientific research is primarily centered around two key applications:
-
Internal Standard for Quantitative Analysis: In analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the precise quantification of endogenous metabolites can be challenging due to variations in sample preparation, injection volume, and instrument response. This compound serves as an ideal internal standard for glutamic acid measurement.[1] Added to a sample in a known quantity at an early stage of processing, it co-elutes with the unlabeled glutamic acid. By comparing the signal intensity of the analyte to that of the known quantity of the deuterated standard, accurate and precise quantification can be achieved, correcting for any experimental variability.
-
Metabolic Tracer: As a stable, non-radioactive isotopologue, this compound can be introduced into cellular or whole-organism systems to trace the metabolic fate of glutamate. Researchers can track the incorporation of the deuterium label into various downstream metabolites, providing insights into the flux and regulation of metabolic pathways involving glutamate. This is particularly crucial in understanding central carbon and nitrogen metabolism, the tricarboxylic acid (TCA) cycle, and neurotransmitter synthesis.[2]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from analytical methods utilizing deuterated internal standards for amino acid analysis.
Table 1: UPLC-MS/MS Method Validation Parameters for Amino Acid Quantification
| Parameter | Glutamic Acid |
| Linearity Range (µM) | 0.2 - 200.0[3] |
| LLOQ (µM) | 0.2[3] |
| Intra-assay Precision (%CV) | < 10[4] |
| Inter-assay Precision (%CV) | < 10[4] |
| Accuracy (% Bias) | ± 15[5] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data synthesized from multiple sources demonstrating typical performance.
Table 2: GC-MS Analysis of Amino Acids in Urine - Method Performance
| Parameter | Glutamic Acid |
| Linearity Range (µg/mL) | 1.0 - 300[6] |
| Limit of Detection (µg/mL) | 0.5[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Recovery (%) | 85 - 115[7] |
Data represents typical performance characteristics of GC-MS methods for amino acid analysis following derivatization.
Experimental Protocols
Protocol 1: Quantification of Glutamic Acid in Plasma using UPLC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantification of glutamic acid in human plasma.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 2000 ng/mL in water).[4]
- Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
- Vortex the mixture for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.[4]
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
- LC System: ACQUITY UPLC I-Class or equivalent[3]
- Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm[3]
- Mobile Phase A: Water with 0.1% Formic Acid[3]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]
- Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analytes, followed by a wash and re-equilibration. For example: 0-0.5 min, 4% B; 0.5-2.5 min, 4-10% B; 2.5-5.0 min, 10-28% B; 5.0-5.1 min, 28-95% B; 5.1-6.1 min, 95% B; 6.1-7.5 min, 4% B.[3]
- Flow Rate: 0.6 mL/min[3]
- Injection Volume: 2 µL[3]
- MS System: Triple quadrupole mass spectrometer[1]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Glutamic Acid: Precursor ion (m/z) -> Product ion (m/z)
- This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized for the instrument)
3. Data Analysis:
- Quantify the concentration of glutamic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled glutamic acid and a fixed concentration of the internal standard.
Protocol 2: Metabolic Tracing of Glutamate using this compound
This protocol provides a general framework for a stable isotope tracing experiment in a cell culture model.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and cell type.
- Incubate the cells for various time points to allow for the uptake and metabolism of the labeled glutamate.
2. Metabolite Extraction:
- At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
- Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of amino acids and related metabolites.
- Monitor for the incorporation of deuterium into downstream metabolites of glutamate (e.g., other amino acids, TCA cycle intermediates).
4. Data Analysis:
- Determine the isotopic enrichment in the targeted metabolites by analyzing the mass isotopologue distribution.
- Calculate the fractional contribution of glutamate to the synthesis of these metabolites.
- Metabolic flux analysis can be performed using specialized software to model the flow of the deuterium label through the metabolic network.
Visualizations
Glutamate Metabolism and Tracing
The following diagram illustrates the central role of glutamate in metabolism and how this compound can be used to trace its conversion into key downstream metabolites.
Caption: Metabolic fate of this compound as a tracer in central metabolism.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the logical steps involved in a typical quantitative analysis experiment using this compound as an internal standard.
Caption: Workflow for amino acid quantification using an internal standard.
References
- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 2. 13N as a tracer for studying glutamate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of DL-Glutamic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the physical and chemical properties of DL-Glutamic acid-d5, a deuterated isotopologue of glutamic acid. This compound is a critical tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of glutamic acid.
Core Physical and Chemical Properties
This compound, with the chemical formula C5H4D5NO4, is a stable, non-radioactive isotopic variant of DL-Glutamic acid.[1][2] The incorporation of five deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in analytical methodologies.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H4D5NO4 | [1][2] |
| Molecular Weight | 152.16 g/mol | [2][3][4][5] |
| Exact Mass | 152.08454150 Da | [3] |
| CAS Number | 14341-79-8 | [2][6] |
| Melting Point | 205 °C (decomposes) (for L-Glutamic acid-d5) | [5] |
| Solubility | Slightly soluble in water. | [1] |
| Appearance | Solid | [1][5] |
| Isotopic Purity | ≥97-99% deuterated forms (d1-d5) | [1][4][5] |
Experimental Protocols
Quantification of Glutamic Acid using LC-MS/MS with this compound as an Internal Standard
This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify glutamic acid in biological matrices. Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its distinct mass allows for separate detection.
Sample Preparation:
-
Precipitation: To 50 µL of a biological sample (e.g., plasma), add 150 µL of a protein precipitation solution, such as acetonitrile or methanol. This solution should contain this compound at a known concentration.
-
Vortexing: Thoroughly mix the sample and precipitation solution by vortexing for approximately 30 seconds.
-
Centrifugation: Pellet the precipitated proteins by centrifuging the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the resulting supernatant, which contains the analyte and the internal standard, to a new microcentrifuge tube or a 96-well plate for subsequent LC-MS/MS analysis.[7]
Method Validation:
For reliable quantification, the analytical method should be validated according to established guidelines. Key parameters to assess include:
-
Specificity and Selectivity: Ensure no interfering peaks are present at the retention times of the analyte and internal standard by analyzing blank matrix samples.
-
Linearity: Establish a calibration curve by analyzing a series of standards with known concentrations to demonstrate a linear relationship between the analyte/internal standard peak area ratio and concentration.[7]
Glutamate Signaling Pathways
Glutamic acid is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[8][9] It plays a crucial role in a vast array of neuronal functions, including learning, memory, and synaptic plasticity.[9][10] Glutamate exerts its effects by binding to and activating both ionotropic and metabotropic receptors on postsynaptic neurons.[8][9][10]
The Glutamate-Glutamine Cycle
The concentration of glutamate in the synaptic cleft is tightly regulated by the glutamate-glutamine cycle, a process involving both neurons and glial cells (astrocytes). This cycle ensures a steady supply of glutamate for neurotransmission while preventing excitotoxicity.[8][11]
Caption: The Glutamate-Glutamine Cycle.
Glutamate Receptor Signaling Overview
Upon release into the synaptic cleft, glutamate binds to ionotropic and metabotropic receptors, initiating downstream signaling cascades. Ionotropic receptors (e.g., NMDA, AMPA) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[8] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity more slowly.[10][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 14341-79-8 | LGC Standards [lgcstandards.com]
- 3. D-Glutamic Acid-d5 | C5H9NO4 | CID 56845930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]
- 5. L -谷氨酸-2,3,3,4,4-d 5 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) - Cambridge Isotope Laboratories, DLM-357-0.25 [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Glutamic acid - Wikipedia [en.wikipedia.org]
- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic Acid: Synthesis, Pathways, Receptors, Uses And More [prepladder.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Deuterated Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis methods for producing deuterated glutamic acid, a crucial isotopically labeled compound in pharmaceutical research, metabolic studies, and structural biology. The selective replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile, potentially improving its pharmacokinetic properties and reducing toxicity.[1] This document details established chemical and biological synthesis routes, providing experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.
Chemical Synthesis Methods
Chemical synthesis offers precise control over the location and extent of deuterium incorporation. The main strategies include multi-step synthesis from deuterated precursors, catalytic deuteration of unsaturated intermediates, and direct hydrogen-deuterium (H/D) exchange.
Multi-Step Synthesis from Deuterated Precursors
One of the most robust methods for producing highly deuterated glutamic acid involves a multi-step chemical synthesis starting from simple deuterated building blocks. A well-documented example is the synthesis of DL-glutamic acid-d5, which achieves high levels of isotopic enrichment.[2][3]
This synthesis pathway involves the preparation of deuterated succinic acid followed by bromination and subsequent reaction with the sodium salt of acetylaminomalonic ester. The detailed experimental procedures for each step are described by Blomquist, Hiscock, and Harpp in the Journal of Organic Chemistry (1966, 31(12), 4121-7).[2] The general workflow is outlined below.
Caption: Workflow for the multi-step synthesis of this compound.
Catalytic Deuteration of Unsaturated Pyroglutamate Derivatives
This method provides stereoselective access to deuterated glutamic acid by introducing deuterium across a double bond in a cyclic precursor. The key intermediate, a 3,4-didehydropyroglutamate derivative, is synthesized from L-pyroglutamic acid. Catalytic deuteration followed by hydrolysis yields the final product.[4]
The protocol involves the synthesis of a protected 3,4-didehydropyroglutamate, followed by catalytic deuteration and deprotection.
-
Preparation of Unsaturated Pyroglutamate: The starting protected pyroglutamate is converted to its 3,4-didehydro derivative via a selenenylation-oxidative deselenenylation method.
-
Catalytic Deuteration: A suspension of Palladium(II) oxide (PdO, e.g., 120 mg) in deuterated methanol (MeOD, 10 mL) is stirred under a deuterium gas atmosphere for 30 minutes. A solution of the unsaturated pyroglutamate (e.g., 1.80 mmol) in MeOD (20 mL) is added dropwise to the catalyst suspension. The mixture is stirred for an additional 30 minutes. The catalyst is then removed by filtration through Celite.
-
Deprotection and Purification: The solvent is evaporated to yield the deuterated pyroglutamate. This intermediate is then deprotected by refluxing in 1M HCl. The final (2S,3S,4R)-[3,4-²H₂]glutamic acid is purified by ion-exchange chromatography.
This method achieves a quantitative yield for the deuteration step and an 84% yield for the final hydrolysis and purification. However, a notable drawback is the partial racemization at the α-position, resulting in an enantiomeric excess (ee) of approximately 63%.
Caption: General workflow for deuterated glutamic acid via pyroglutamate.
Direct Hydrogen-Deuterium (H/D) Exchange
Direct H/D exchange is an efficient method for introducing deuterium into amino acids using a deuterium source, typically D₂O, and a metal catalyst. Platinum on carbon (Pt/C) is a common catalyst for this reaction. This method can lead to extensive deuteration but may also cause racemization.
-
Reaction Setup: A mixture of the amino acid (e.g., 1 g), Pt/C catalyst (e.g., 3 wt% Pt, 0.40 g), a co-solvent such as 2-propanol (4 mL), and deuterium oxide (D₂O, 40 mL) is loaded into a high-pressure reactor.
-
Deuteration: The mixture is heated to a specified temperature (e.g., 100–230 °C) and stirred continuously for 24 hours to several days. Note: For glutamic acid, significant decomposition has been observed at 200 °C, suggesting that lower temperatures or alternative catalysts like Palladium (Pd) may be necessary.[5]
-
Work-up and Purification: After cooling, the catalyst is removed by filtration (e.g., through Celite and a 0.22 µm filter). The filtrate is evaporated to dryness under reduced pressure to yield the crude deuterated amino acid. Further purification can be achieved by washing with a suitable solvent like ethanol.
Biological Synthesis Methods
Biological methods leverage the specificity of enzymes or whole microbial systems to produce deuterated glutamic acid, often with high stereoselectivity.
Microbial Fermentation in Deuterated Media
The industrial production of L-glutamic acid predominantly uses fermentation with the bacterium Corynebacterium glutamicum.[6][7] While specific protocols for producing deuterated glutamic acid with this organism are not widely published, a generalized approach can be adapted from protocols for expressing deuterated proteins in E. coli.[8] This method relies on adapting the microorganism to grow in a medium where H₂O is replaced with D₂O, leading to the incorporation of deuterium into all newly synthesized biomolecules, including amino acids.
-
Cell Adaptation: C. glutamicum cells are gradually adapted to grow in increasing concentrations of D₂O. This is a critical step, as high concentrations of D₂O can be toxic to cells. The process may start by growing an inoculum in standard medium (e.g., LB broth), then transferring it to a medium with 50% D₂O, followed by 75% D₂O, and finally to a production medium with >98% D₂O.[8]
-
Fermentation: The adapted culture is used to inoculate a fermentation tank containing a deuterated production medium. The medium composition is based on standard recipes for glutamic acid production, but with H₂O replaced by D₂O and potentially using a deuterated carbon source (e.g., glucose-d₇) for maximum incorporation. Key fermentation parameters like pH (pD), temperature, and aeration are maintained at optimal levels for C. glutamicum (e.g., pD 7.0, 30-35°C).[9]
-
Extraction and Purification: After fermentation (typically 48-72 hours), the bacterial cells are removed from the broth by centrifugation or filtration. The deuterated L-glutamic acid is then recovered from the supernatant, often by crystallization at its isoelectric point or through ion-exchange chromatography.
The yield and level of deuterium incorporation for this method are highly dependent on the successful adaptation of the microbial strain and the composition of the deuterated medium.
Caption: Generalized workflow for microbial production of deuterated glutamic acid.
Enzymatic Resolution of Racemic Deuterated Glutamic Acid
Many chemical synthesis methods, particularly H/D exchange, produce a racemic (DL) mixture of deuterated glutamic acid.[10] Enzymatic resolution is a highly effective technique to separate the desired L- or D-enantiomer. This process often involves acylating the racemic amino acid and then using a stereoselective enzyme, such as aminoacylase, to hydrolyze the acyl group from only one of the enantiomers.
-
Acylation: The synthesized racemic deuterated glutamic acid is first converted to N-acetyl-DL-glutamic acid.
-
Enzymatic Hydrolysis: The N-acetyl-DL-glutamic acid is dissolved in water, and the pH is adjusted. A stereoselective aminoacylase is added to the solution. The reaction is maintained under optimal conditions (e.g., 38°C, enzyme:substrate ratio of 1:75.6) for a set period (e.g., 40 hours). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding deuterated L-glutamic acid and unreacted N-acetyl-D-glutamic acid.
-
Separation: The resulting mixture is separated based on the different chemical properties of the free amino acid and the acetylated form. For example, the pH can be adjusted to precipitate one of the components, or chromatographic methods can be used. The N-acetyl-D-glutamic acid can be hydrolyzed chemically to obtain the pure D-enantiomer.
This method can achieve high yields (e.g., 88.8%) and excellent optical purity (>99%).[10]
Comparative Summary of Synthesis Methods
The choice of synthesis method depends on the desired level of deuteration, stereochemical purity, required quantity, and available resources. The following table summarizes the key quantitative parameters of the described methods.
| Synthesis Method | Deuteration Position(s) | Typical Yield | Isotopic Purity (%D) | Enantiomeric Purity | Key Advantages | Key Disadvantages |
| Multi-Step Chemical Synthesis | 2,3,3,4,4-d₅ | ~40-50% overall | >99% | Racemic (DL) | High, specific deuteration | Multiple steps, complex |
| Catalytic Deuteration | 3,4-d₂ | ~84% (final step) | High | Partial racemization (~63% ee) | Stereoselective introduction of D₂ | Potential for racemization |
| Direct H/D Exchange (Pt/C) | Multiple (α, β, γ) | Variable | High | Racemic (DL) | Simple, high deuteration levels | Racemization, potential decomposition |
| Microbial Fermentation | Perdeuterated | Strain-dependent | High | High (L-isomer) | Produces pure L-enantiomer | Requires cell adaptation, specialized media |
| Enzymatic Resolution | (Separation) | ~89% | (Maintained) | >99% ee | High optical purity | Requires racemic starting material |
Conclusion
The synthesis of deuterated glutamic acid can be achieved through several distinct and effective routes. Multi-step chemical synthesis offers unparalleled control over the specific positions of deuterium atoms, achieving very high isotopic purity, albeit at the cost of a lengthy and complex procedure that yields a racemic product. Catalytic deuteration of pyroglutamate precursors provides a more direct route to stereospecifically labeled glutamic acid, though challenges with racemization must be addressed. For achieving high levels of non-specific deuteration, direct H/D exchange is a straightforward method, but it also results in a racemic mixture and requires careful optimization to avoid product degradation.
On the biological front, microbial fermentation using adapted organisms like C. glutamicum in heavy water represents a promising avenue for the direct production of the enantiomerically pure L-isomer, although the methodology is less documented and requires significant biological expertise. Finally, for applications demanding high enantiomeric purity from a racemic chemical synthesis, enzymatic resolution stands out as a highly efficient and selective method for separating the L- and D-forms. The selection of an optimal synthesis strategy will ultimately be guided by the specific requirements of the final application, balancing the need for isotopic purity, stereospecificity, yield, and scalability.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of highly deuterated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corynebacterium glutamicum as a Host for Synthesis and Export of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Fermentative Production of d-Alanine and Other d-Amino Acids by Metabolically Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to DL-Glutamic Acid-d5: Isotopic Purity and Enrichment
This technical guide provides a comprehensive overview of DL-Glutamic acid-d5, a deuterated form of the non-essential amino acid glutamic acid. Intended for researchers, scientists, and professionals in drug development, this document details the isotopic purity and enrichment levels of commercially available this compound, outlines the analytical methodologies for its characterization, and illustrates its primary application as an internal standard in quantitative analyses.
Introduction
This compound is a stable isotope-labeled analog of DL-Glutamic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative studies, particularly in proteomics, metabolomics, and clinical diagnostics.[1] Its primary application is as an internal standard to ensure accuracy and precision in the quantification of natural glutamic acid in various biological matrices.[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variability during sample preparation and analysis.[3]
Isotopic Purity and Enrichment Levels
The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for use as an internal standard. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope. Commercially available this compound exhibits high levels of isotopic purity and enrichment, as summarized in the table below.
| Supplier | Isotopic Purity/Enrichment | Chemical Purity | CAS Number |
| Sigma-Aldrich | 97 atom % D[4] | 98% (CP)[4] | 14341-79-8[5] |
| Sigma-Aldrich | 98 atom % D[5] | - | 14341-79-8[5] |
| Cambridge Isotope Laboratories | 97%[6][7] | 98%[6] | 14341-79-8[6] |
| Cayman Chemical | ≥99% deuterated forms (d1-d5)[8] | - | 14341-88-9[8] |
| MedchemExpress | 99.91%[2] | - | - |
| LGC Standards | >95% by NMR[9] | 99.33% (ELSD)[9] | 14341-79-8[10] |
Table 1: Summary of Quantitative Data for this compound
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) sources can be used to generate ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum reveals the relative abundance of the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) forms of glutamic acid.
Experimental Protocol: Isotopic Enrichment Analysis by LC-MS/MS
-
Standard and Sample Preparation :
-
Chromatographic Separation :
-
Employ a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system to separate glutamic acid from other components in the sample.[3]
-
A common mobile phase consists of an aqueous solution with a small percentage of an organic solvent (e.g., acetonitrile) and an acid modifier (e.g., formic acid).[3]
-
-
Mass Spectrometric Detection :
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of both the unlabeled glutamic acid and the deuterated internal standard. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
The isotopic enrichment is calculated by comparing the peak areas of the deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess the isotopic purity. 2H (Deuterium) NMR is particularly useful for directly observing the deuterium signals.
Experimental Protocol: Isotopic Purity Analysis by NMR
-
Sample Preparation : Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., D2O).
-
Data Acquisition : Acquire the 1H and 2H NMR spectra using a high-field NMR spectrometer.
-
Data Analysis :
-
In the 1H NMR spectrum, the absence or significant reduction of signals corresponding to the C2, C3, and C4 protons confirms successful deuteration at these positions.
-
The 2H NMR spectrum will show signals corresponding to the deuterium atoms, and their integration can be used to determine the relative isotopic abundance at each labeled position.
-
The overall isotopic purity can be estimated from the integration of the residual proton signals in the 1H NMR spectrum.[9][11]
-
Application: Use as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of glutamic acid in complex matrices by isotope dilution mass spectrometry.[12] The workflow for this application is depicted below.
Figure 1: Experimental workflow for the quantification of glutamic acid using this compound as an internal standard.
Conclusion
This compound is a high-quality, isotopically labeled compound essential for accurate and reliable quantification of glutamic acid in various research and development settings. Its high isotopic purity and enrichment, verified by robust analytical methods such as mass spectrometry and NMR spectroscopy, make it an ideal internal standard. The methodologies and data presented in this guide provide researchers with the necessary information to effectively utilize this compound in their quantitative workflows.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Glutamic acid-2,3,3,4,4-d5 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. DL-谷氨酸-2,3,3,4,4-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) - Cambridge Isotope Laboratories, DLM-357-0.25 [isotope.com]
- 8. caymanchem.com [caymanchem.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. This compound | CAS 14341-79-8 | LGC Standards [lgcstandards.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to High-Purity DL-Glutamic Acid-d5 for Researchers and Drug Development Professionals
Introduction: This guide provides an in-depth overview of high-purity deuterated DL-Glutamic acid (DL-Glutamic acid-d5), a stable isotope-labeled amino acid crucial for a range of applications in research and pharmaceutical development. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies offers high precision and accuracy. This document outlines the key commercial suppliers, their product specifications, relevant experimental protocols, and the metabolic pathways where this compound is instrumental.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the product specifications from leading vendors to facilitate comparison.
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity | Available Pack Sizes |
| LGC Standards | This compound | 14341-79-8 | >95% | >95% by NMR | 10 mg, 25 mg |
| Cambridge Isotope Laboratories, Inc. | DL-Glutamic acid (2,3,3,4,4-D₅, 97%) | 14341-79-8 | 98% | 97% | 0.25 g |
| Sigma-Aldrich | DL-Glutamic acid-2,3,3,4,4-d5 | 14341-79-8 | 98 atom % D | Not specified | Custom packaging available |
| MedchemExpress | This compound | 14341-79-8 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals (TRC) | This compound | 14341-79-8 | Not specified | Not specified | 10 mg |
Note: Purity specifications and available quantities are subject to change. Researchers should consult the respective supplier's website or Certificate of Analysis for the most current information.
It is important to note that while the user requested information on the racemic mixture (DL-), several suppliers also offer the individual deuterated enantiomers, D-Glutamic acid-d5 and L-Glutamic acid-d5. These can be critical for stereospecific metabolic studies.
Table 2: Suppliers of D- and L-Glutamic acid-d5 Enantiomers
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment |
| Cayman Chemical | D-Glutamic Acid-d5 | 14341-88-9 | ≥99% deuterated forms (d1-d5) | Not specified |
| Cambridge Isotope Laboratories, Inc. | L-Glutamic acid (2,3,3,4,4-D₅, 98%) | 2784-50-1 | 98% | Not specified |
| Sigma-Aldrich | L-Glutamic acid-2,3,3,4,4-d5 | Not specified | 98% (CP) | 97 atom % D |
| MedchemExpress | D-Glutamic acid-d5 | Not specified | 99.91% | Not specified |
Applications in Research and Drug Development
Deuterium-labeled amino acids like this compound are invaluable tools in modern scientific research.[1] The substitution of hydrogen with deuterium creates a heavier, stable isotope that can be readily distinguished by mass spectrometry and nuclear magnetic resonance, without significantly altering the compound's biological activity.[1]
Key applications include:
-
Internal Standard for Quantitative Analysis: this compound is widely used as an internal standard for the accurate quantification of glutamic acid in various biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5]
-
Metabolic Tracing: This labeled compound serves as a tracer to study metabolic pathways in vivo and in vitro.[1][5] Researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing insights into protein turnover rates and metabolic networks.[1]
-
Neurotransmitter Research: As glutamic acid is a primary excitatory neurotransmitter, its deuterated analog is used in neuroscience to study its role in synaptic transmission and neuronal metabolism.[6][7]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are increasingly used in drug discovery to investigate the metabolic fate of drugs and to potentially improve their pharmacokinetic profiles.[4]
Experimental Protocols
While specific protocols should be optimized for the instrument and matrix being analyzed, the following provides a general framework for common applications of this compound.
Quantification of Glutamic Acid in Biological Samples using LC-MS/MS
This protocol outlines a method for the analysis of glutamic acid in a biological matrix, such as cell culture media, using this compound as an internal standard.
1. Sample Preparation:
- To a known volume of the biological sample, add a precise amount of this compound solution of a known concentration.
- Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
- Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.
2. Chromatographic Separation:
- Utilize a suitable HPLC or UHPLC system equipped with a column appropriate for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).
3. Mass Spectrometric Detection:
- Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
- Optimize the MRM transitions for both unlabeled glutamic acid and the deuterated internal standard (this compound). This involves selecting the precursor ion and a specific product ion for each analyte.
- The ratio of the peak area of the endogenous glutamic acid to the peak area of the this compound internal standard is used to calculate the concentration of glutamic acid in the original sample.
In Vitro Metabolic Labeling with this compound
This protocol describes a general workflow for tracing the metabolic fate of glutamic acid in a cell culture system.
1. Cell Culture and Labeling:
- Culture cells of interest in a standard growth medium.
- Replace the standard medium with a medium containing a known concentration of this compound.
- Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled amino acid.
2. Metabolite Extraction:
- After the incubation period, wash the cells with a cold buffer to remove any remaining extracellular labeled compound.
- Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
3. Analysis by Mass Spectrometry:
- Analyze the cell extract using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify and quantify metabolites that have incorporated the deuterium label.
- By tracking the appearance of the deuterium label in various downstream metabolites, the activity of specific metabolic pathways can be elucidated.
Signaling Pathways and Metabolic Networks
Glutamic acid is a central node in cellular metabolism, participating in numerous biochemical reactions.[8] this compound can be used to trace the flow of carbon and nitrogen through these pathways.
Glutamate Metabolism
Glutamate is a non-essential amino acid that can be synthesized in the body and is involved in the biosynthesis of proteins and nucleic acids.[9][10][11] It serves as a precursor for the synthesis of other amino acids like proline and arginine.[9] The diagram below illustrates the central role of glutamate in cellular metabolism.
Caption: Central role of Glutamate in cellular metabolism.
The Glutamate-Glutamine Cycle in the Central Nervous System
In the brain, the glutamate-glutamine cycle is essential for maintaining the supply of the neurotransmitter glutamate.[12] This cycle involves the interplay between neurons and astrocytes.
Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.
Conclusion
High-purity this compound is an indispensable tool for researchers, scientists, and drug development professionals. Its utility as an internal standard ensures accurate quantification of glutamic acid, while its role as a metabolic tracer provides deep insights into complex biological systems. The availability of this compound from multiple commercial suppliers, along with established analytical methodologies, facilitates its integration into a wide array of research and development workflows. The careful selection of a supplier based on purity and available specifications is critical to ensure the reliability and reproducibility of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labmix24.com [labmix24.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Glutamic acid - Wikipedia [en.wikipedia.org]
- 9. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pathway map of glutamate metabolism | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
The Role of DL-Glutamic Acid-d5 in Metabolic Pathway Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of DL-Glutamic acid-d5 in metabolic pathway tracing. Stable isotope tracing is a powerful methodology for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic fate of key molecules in various biological systems. This compound, a deuterated form of the pivotal amino acid glutamic acid, serves as a critical tool in these investigations, primarily utilized as an internal standard for mass spectrometry-based metabolomics and as a tracer to follow the intricate network of metabolic reactions involving glutamate.
Core Principles of Stable Isotope Tracing with this compound
Stable isotope tracing involves the introduction of a labeled molecule, such as this compound, into a biological system, such as cell cultures or in vivo models. The deuterium atoms on the glutamic acid molecule act as a "tag," allowing researchers to track its journey and incorporation into downstream metabolites. This technique provides invaluable insights into the activity of specific enzymes and the overall flux through metabolic networks. The primary applications for this compound include its use as an internal standard for accurate quantification of unlabeled glutamic acid and as a tracer to map the metabolic fate of the glutamate carbon and nitrogen backbone.[1]
The non-radioactive nature of stable isotopes like deuterium makes them safe for use in a wide range of experimental settings. The key analytical technique for detecting and quantifying these labeled molecules is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation of complex biological mixtures.
Data Presentation: Quantitative Analysis of Glutamate Metabolism
The use of this compound as an internal standard allows for precise and accurate quantification of endogenous glutamic acid and its metabolites. The following tables represent typical quantitative data obtained from a stable isotope tracing experiment using this compound in a cancer cell line known for its reliance on glutamine metabolism.
Table 1: LC-MS/MS Parameters for Glutamate and Related Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Glutamic acid | 148.06 | 84.04 | 15 |
| This compound | 153.09 | 89.06 | 15 |
| α-Ketoglutarate | 147.03 | 101.02 | 12 |
| L-Glutamine | 147.08 | 84.04 | 18 |
| Succinate | 117.02 | 73.03 | 10 |
| Fumarate | 115.01 | 71.01 | 13 |
| Malate | 133.01 | 115.00 | 10 |
| Citrate | 191.02 | 111.01 | 15 |
Table 2: Relative Abundance of Isotopologues in TCA Cycle Intermediates
This table illustrates the incorporation of the d5-label from this compound into key metabolites of the Tricarboxylic Acid (TCA) cycle after a 24-hour incubation period. The "M+n" notation indicates the mass isotopologue with 'n' deuterium atoms incorporated.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 |
| α-Ketoglutarate | 25% | 5% | 10% | 15% | 30% | 15% |
| Succinate | 40% | 8% | 15% | 20% | 12% | 5% |
| Fumarate | 55% | 10% | 12% | 15% | 6% | 2% |
| Malate | 50% | 12% | 15% | 13% | 7% | 3% |
| Citrate | 60% | 15% | 10% | 8% | 5% | 2% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of metabolic tracing studies using this compound. Below are representative protocols for cell culture and in vivo experiments.
In Vitro Cell Culture Protocol
This protocol outlines the steps for a stable isotope tracing experiment using this compound in adherent cell culture.
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.
-
-
Stable Isotope Labeling:
-
Prepare labeling medium by supplementing glutamine-free DMEM with 2 mM this compound and 10% dialyzed fetal bovine serum (dFBS). The use of dFBS is crucial to minimize the presence of unlabeled glutamic acid.
-
When cells reach the desired confluency, aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells and return them to the incubator for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[2][3][4][5]
-
-
LC-MS/MS Analysis:
-
Inject the resuspended sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify the mass isotopologues of glutamic acid and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.
-
In Vivo Animal Protocol (Rodent Model)
This protocol provides a general framework for an in vivo stable isotope tracing study using this compound in a rodent model.
-
Animal Acclimation and Diet:
-
Acclimate animals to the experimental conditions for at least one week.
-
Provide a standard chow diet and water ad libitum.
-
-
Tracer Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer the tracer via intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and administration route will depend on the specific research question. A typical dose for a bolus IP injection might be 2 mg/g of body weight.[6]
-
-
Tissue Collection:
-
At predetermined time points after tracer administration, euthanize the animals according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, brain, tumor) and immediately freeze them in liquid nitrogen to quench metabolism.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
-
Metabolite Extraction from Tissue:
-
Weigh a small piece of the frozen tissue (e.g., 20-50 mg).
-
Homogenize the tissue in a pre-chilled solvent mixture, such as 80% methanol, using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the tissue debris.
-
Collect the supernatant containing the metabolites.
-
Dry and resuspend the metabolite extract as described in the in vitro protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the tissue extracts using the same LC-MS/MS methodology as for the in vitro samples.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound in metabolic tracing.
Caption: General experimental workflow for stable isotope tracing.
Caption: Glutamate metabolism and its entry into the TCA cycle.
Caption: Logical flow of a stable isotope tracing experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Mechanistic Biology: A Technical Guide to Stable Isotopes in Research
An in-depth guide for researchers, scientists, and drug development professionals on the fundamental principles and applications of stable isotope tracers.
Stable isotope labeling has emerged as an indispensable tool in modern biological and pharmaceutical research, offering unparalleled insights into the dynamic nature of metabolic networks and drug disposition. By replacing atoms in a molecule with their heavier, non-radioactive counterparts, scientists can trace the fate of these labeled compounds through complex biological systems with high precision and safety. This guide delves into the core principles of stable isotope utilization, provides detailed experimental methodologies, and showcases the power of this technology in elucidating metabolic pathways and accelerating drug development.
Core Principles of Stable Isotope Labeling
Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons, resulting in a greater atomic mass.[1] Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[2] The fundamental principle behind their use is that these heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H) and are processed by enzymes in the same manner.[3] This chemical identity allows them to act as tracers without altering the biological activity of the molecule.[3]
When a stable isotope-labeled compound (e.g., [U-¹³C]-glucose) is introduced into a biological system, it is taken up by cells and enters metabolic pathways. As the labeled substrate is metabolized, the heavy isotopes are incorporated into downstream metabolites. The pattern and extent of this incorporation can be precisely measured using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]
Isotope Fractionation: It is important to note the phenomenon of isotope fractionation, where processes can slightly favor one isotope over another due to mass differences. Kinetic fractionation occurs in irreversible reactions where lighter isotopes tend to react faster, while equilibrium fractionation happens in reversible reactions where the heavier isotope often concentrates in the more stable chemical bond.[5][6] While these effects are generally small in biological systems, they are a fundamental consideration in the interpretation of stable isotope data.
Key Applications in Research and Drug Development
The ability to track molecular transformations in vivo makes stable isotopes a powerful tool across various scientific disciplines.
-
Metabolic Research and Flux Analysis: Stable isotope labeling is the gold standard for quantifying the rates (fluxes) of metabolic reactions.[2][4] Techniques like ¹³C Metabolic Flux Analysis (¹³C-MFA) provide a detailed snapshot of the activity of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7][8] This allows researchers to understand how metabolic pathways are rewired in disease states like cancer and to identify potential therapeutic targets.[8]
-
Quantitative Proteomics: In proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or ¹⁵N metabolic labeling is used to accurately quantify changes in protein expression levels between different conditions.[9][10] By growing one cell population in a medium containing "heavy" ¹⁵N-labeled amino acids and another in a "light" ¹⁴N medium, the relative abundance of proteins can be determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs.[9]
-
Drug Development: Stable isotopes are crucial throughout the drug development pipeline.[3][11] They are used to:
-
Elucidate Drug Metabolism: By labeling a drug candidate, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high accuracy.[1][3] This helps in identifying metabolites and understanding the drug's metabolic fate.
-
Determine Pharmacokinetics: Stable isotope-labeled drugs serve as ideal internal standards for quantitative bioanalysis, enabling precise measurement of drug concentrations in biological fluids and tissues.[12] This is critical for establishing the pharmacokinetic profile of a new drug.
-
Improve Safety and Efficacy: Deuterating a drug (replacing hydrogen with deuterium) can sometimes alter its metabolic profile, potentially leading to a longer half-life, reduced side effects, and improved oral bioavailability.[11]
-
Analytical Techniques for Stable Isotope Analysis
The detection and quantification of stable isotope enrichment are primarily achieved through two powerful analytical techniques: mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When a metabolite is labeled with a stable isotope, its mass increases, resulting in a predictable shift in its m/z value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and thermally stable metabolites. It provides excellent chromatographic separation and high sensitivity for measuring mass isotopomer distributions (the relative abundance of a metabolite with different numbers of heavy isotopes).[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a broader range of metabolites, including those that are non-volatile or thermally labile. High-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, can resolve the fine isotopic signatures of complex molecules.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR spectroscopy offers the unique advantage of providing positional information about the labeled atoms within a molecule.[6][13] This is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with a different labeling pattern (positional isotopomers).[6] 1D and 2D NMR techniques, such as ¹H-¹³C HSQC, are used to analyze the enrichment of ¹³C at specific carbon positions.[7]
Quantitative Data Presentation
The data generated from stable isotope tracing experiments are often presented in tables that summarize the isotopic enrichment or the calculated metabolic fluxes.
| Metabolite | Mass Isotopomer | Vehicle Control (%) | Drug Treated (%) |
| Citrate | M+0 | 55.2 ± 2.1 | 65.8 ± 3.4 |
| M+1 | 10.3 ± 0.8 | 8.1 ± 0.5 | |
| M+2 | 25.1 ± 1.5 | 18.9 ± 1.2 | |
| M+3 | 5.4 ± 0.4 | 4.2 ± 0.3 | |
| M+4 | 3.1 ± 0.3 | 2.1 ± 0.2 | |
| M+5 | 0.9 ± 0.1 | 0.7 ± 0.1 | |
| Glutamate | M+0 | 60.1 ± 2.5 | 70.3 ± 3.1 |
| M+1 | 12.5 ± 0.9 | 9.8 ± 0.6 | |
| M+2 | 22.3 ± 1.8 | 16.5 ± 1.1 | |
| M+3 | 3.2 ± 0.3 | 2.5 ± 0.2 | |
| M+4 | 1.5 ± 0.2 | 1.1 ± 0.1 | |
| M+5 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treated (nmol/10⁶ cells/hr) | Fold Change |
| Glycolysis (Glucose -> Pyruvate) | 120.5 ± 10.2 | 85.3 ± 7.8 | 0.71 |
| Pentose Phosphate Pathway | 15.8 ± 2.1 | 18.2 ± 2.5 | 1.15 |
| TCA Cycle (Citrate Synthase) | 35.2 ± 3.5 | 25.1 ± 2.9 | 0.71 |
| Anaplerosis (Pyruvate -> OAA) | 8.1 ± 1.1 | 5.5 ± 0.8 | 0.68 |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data in stable isotope labeling studies.
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.
-
Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose) with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.
-
Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a time course determined by the metabolic pathway of interest, ensuring the cells reach an isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C or reconstituted in a suitable solvent for LC-MS or NMR analysis.
Protocol 2: Sample Preparation for Proteomics using ¹⁵N Labeling
-
Cell Culture and Labeling: Culture cells in a SILAC medium where the standard ("light") arginine and lysine are replaced with their ¹⁵N-labeled ("heavy") counterparts. Ensure at least five to six cell doublings to achieve complete incorporation of the heavy amino acids.
-
Cell Lysis and Protein Extraction: Harvest and lyse the "heavy" and "light" labeled cell populations separately using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the "heavy" and "light" samples.
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of "heavy" and "light" peptides, and the ratio of their signal intensities is used to determine the relative abundance of the parent protein.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the interconnectedness of metabolic pathways.
Conclusion
Stable isotope tracers provide a dynamic and quantitative view of biological processes that is unattainable with other methods. From elucidating the intricate details of metabolic regulation to streamlining the development of new therapeutics, the applications of stable isotopes are vast and continue to expand. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this powerful technology to drive discovery and innovation.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. metsol.com [metsol.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sethnewsome.org [sethnewsome.org]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
The Role of DL-Glutamic Acid-d5 in Advancing Neurological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of DL-Glutamic acid-d5 in neurological research. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders.[1] Stable isotope-labeled compounds, such as this compound, are invaluable tools for accurately quantifying glutamate levels and studying its metabolic dynamics in the brain. This guide details the core principles, experimental methodologies, and data interpretation associated with the use of this compound, with a focus on its application as an internal standard in mass spectrometry-based techniques.
Core Concepts in Glutamate Research Using Isotope Tracing
Stable isotope tracing is a powerful technique for elucidating metabolic pathways in vivo.[2] By introducing a labeled substrate, such as a deuterated or 13C-labeled amino acid, researchers can track its conversion into various metabolites, providing insights into pathway flux and enzyme activity. This compound, a deuterated form of glutamic acid, serves as an ideal internal standard for the quantification of endogenous glutamate. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry. This isotope dilution mass spectrometry approach is the gold standard for accurate and precise quantification of neurotransmitters in complex biological matrices like brain tissue and cerebrospinal fluid (CSF).
Beyond quantification, stable isotopes are instrumental in studying the glutamate-glutamine cycle , a critical pathway for maintaining the glutamate supply for neurotransmission.[3][4][5][6][7] This cycle involves the uptake of synaptically released glutamate by astrocytes, its conversion to glutamine, and the subsequent transport of glutamine back to neurons to be reconverted into glutamate.[3][4][5][6][7] Isotope labeling studies, often using 13C-glucose or 13C/15N-glutamine, have been pivotal in measuring the rate of this cycle in the human brain.[2][8]
Experimental Protocols
In Vivo Microdialysis for Brain Extracellular Fluid Sampling
In vivo microdialysis is a widely used technique to sample the extracellular fluid of the brain in awake, behaving animals, and in clinical settings.[9][10][11][12][13] This method allows for the continuous monitoring of neurotransmitter levels, including glutamate, in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into the brain region of interest.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 0.5-2 µL/min).[14]
-
Analyte Collection: Small molecules in the extracellular fluid, including glutamate, diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.[10]
-
Sample Handling: Collected dialysate samples are immediately placed on dry ice or in a refrigerated fraction collector to prevent degradation of analytes and stored at -80°C until analysis.[10]
Quantification of Glutamate using LC-MS/MS with this compound Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying neurotransmitters in microdialysis samples.[9][11][12][13][15] The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for variability in sample preparation and instrument response.[9][15]
Methodology:
-
Sample Preparation:
-
Thaw frozen microdialysate samples.
-
To a known volume of the sample, add a precise amount of this compound solution of a known concentration.
-
For some applications, derivatization of the amino acids with a reagent like benzoyl chloride may be performed to improve chromatographic separation and sensitivity.[13][14]
-
Protein precipitation with a solvent like acetonitrile may be necessary for tissue homogenates or CSF samples.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample into an HPLC or UHPLC system.
-
Separation is typically achieved on a reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar analytes like glutamate.[9][15]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used.[15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9][15]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous glutamate and the this compound internal standard are monitored.
-
The concentration of endogenous glutamate is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled glutamate and a fixed concentration of the internal standard.
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating glutamate levels and metabolism in neurological research.
| Study Focus | Brain Region/Sample Type | Measurement | Value (mean ± SD) | Reference |
| Glutamate Turnover in Human Brain | Occipital/Parietal Lobe | Tricarboxylic Acid (TCA) Cycle Rate | 0.77 ± 0.07 µmol/min/g | [2],[8] |
| Glucose Oxidation Rate | 0.39 ± 0.04 µmol/min/g | [2],[8] | ||
| Glutamate/Glutamine Cycle Rate | 0.32 ± 0.05 µmol/min/g | [2],[8] | ||
| Glutamate Turnover in Human Brain | Occipital Gray Matter | TCA Cycle Rate | 0.88 ± 0.12 µmol/g/min | [16] |
| Occipital White Matter | TCA Cycle Rate | 0.28 ± 0.13 µmol/g/min | [16] | |
| Glutamate Levels in Multiple Sclerosis | Cerebrospinal Fluid (MS Patients) | L-Glutamate Concentration | 5.71 [4.76–7.08] µM (median [IQR]) | [17] |
| Cerebrospinal Fluid (Controls) | L-Glutamate Concentration | 6.24 [5.39–7.41] µM (median [IQR]) | [17] | |
| Glutamate Levels in ALS | Cerebrospinal Fluid (ALS Patients with high Glu) | Glutamate Concentration | > Normal Range (40.8% of patients) | [18] |
Visualizations
Glutamate-Glutamine Cycle Signaling Pathway
References
- 1. journals.hh-publisher.com [journals.hh-publisher.com]
- 2. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]
- 6. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
- 8. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 12. researchgate.net [researchgate.net]
- 13. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectroscopic imaging of glutamate C4 turnover in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.unina.it [iris.unina.it]
- 18. Glutamate levels in cerebrospinal fluid in amyotrophic lateral sclerosis: a reappraisal using a new HPLC method with coulometric detection in a large cohort of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Mass Shift of DL-Glutamic Acid-d5 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in understanding and analyzing the mass shift of DL-Glutamic acid-d5 using mass spectrometry (MS). The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative analysis in various scientific disciplines, offering enhanced accuracy and precision. This document details the theoretical basis for the expected mass shift, potential sources of deviation, and a comprehensive experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Concept: The Mass Shift in Isotopic Labeling
Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the case of this compound, five hydrogen atoms (protium) are replaced by their heavier, stable isotope, deuterium. This substitution results in a molecule that is chemically and structurally very similar to its unlabeled counterpart but has a distinct, higher mass. This deliberate mass difference is the foundation of its utility as an internal standard in mass spectrometry, allowing for its differentiation from the endogenous analyte.
The mass shift is the difference between the monoisotopic mass of the labeled compound (this compound) and the unlabeled compound (DL-Glutamic acid). This shift is a critical parameter in setting up MS acquisition methods and for data analysis.
Quantitative Data Summary
The expected mass shift is calculated based on the difference in the precise masses of the isotopes. The following table summarizes the key quantitative data for understanding the mass shift of this compound.
| Parameter | Value (Da) | Source |
| Monoisotopic Mass of Hydrogen (¹H) | 1.007825 | [1] |
| Monoisotopic Mass of Deuterium (²H) | 2.014102 | [1] |
| Monoisotopic Mass of DL-Glutamic Acid (C₅H₉NO₄) | 147.053158 | [2] |
| Theoretical Monoisotopic Mass of this compound (C₅H₄D₅NO₄) | 152.084543 | Calculated |
| Expected Mass Shift | 5.031385 | Calculated |
Calculation of Theoretical Monoisotopic Mass of this compound: Monoisotopic Mass of DL-Glutamic Acid - (5 * Monoisotopic Mass of ¹H) + (5 * Monoisotopic Mass of ²H) = 147.053158 - (5 * 1.007825) + (5 * 2.014102) = 152.084543 Da
Calculation of Expected Mass Shift: Theoretical Monoisotopic Mass of this compound - Monoisotopic Mass of DL-Glutamic Acid = 152.084543 - 147.053158 = 5.031385 Da
It is important to note that the observed mass shift in an experimental setting may slightly deviate from the theoretical value due to factors such as instrument calibration and resolution.
Experimental Protocol: LC-MS/MS Analysis of this compound
This section outlines a detailed methodology for the quantitative analysis of DL-Glutamic acid, using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the sample matrix (e.g., plasma, cell culture media) while removing interfering substances.
-
Protein Precipitation:
-
To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Derivatization (Optional but common for amino acids):
-
To improve chromatographic retention and ionization efficiency, derivatization can be performed. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). The specific protocol will depend on the chosen derivatization agent.
-
-
Final Preparation:
-
The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a solvent compatible with the initial mobile phase of the LC method (e.g., 100 µL of 0.1% formic acid in water).
-
The reconstituted sample is then filtered through a 0.22 µm syringe filter into an autosampler vial.
-
Chromatographic Separation (LC)
Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase Chromatography (after derivatization) are commonly used for amino acid analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., for underivatized amino acids) or a C18 column (for derivatized amino acids).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar amino acids. The exact gradient profile should be optimized for the specific column and analytes.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Detection (MS/MS)
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amino acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantitative analysis on a triple quadrupole instrument.
-
MRM Transitions:
-
DL-Glutamic Acid: The precursor ion will be its protonated molecular ion [M+H]⁺ (m/z 148.060). The product ion will be a characteristic fragment, which needs to be determined by infusing a standard solution and performing a product ion scan (e.g., m/z 84.045).
-
This compound: The precursor ion will be its protonated molecular ion [M+H]⁺ (m/z 153.092). The product ion will also be a characteristic fragment, which should be confirmed experimentally.
-
-
Instrument Parameters:
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: e.g., 150°C.
-
Desolvation Gas Temperature: e.g., 350-450°C.
-
Gas Flows (Nebulizer, Drying Gas): Optimized for the specific instrument and flow rate.
-
Collision Energy: Optimized for each MRM transition to achieve the most intense and stable fragment ion signal.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Mass Shift Determination Logic
Caption: Logical diagram illustrating the determination of the mass shift.
Conclusion
The use of this compound as an internal standard provides a robust method for the accurate quantification of DL-Glutamic acid in complex biological matrices. A thorough understanding of the theoretical mass shift, coupled with a well-defined and optimized experimental protocol, is essential for obtaining reliable and reproducible results. This guide serves as a foundational resource for researchers and scientists employing stable isotope dilution techniques in their mass spectrometry workflows.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium, are increasingly vital tools in pharmaceutical research and development. The seemingly subtle substitution of a proton with a neutron can significantly alter a molecule's physicochemical properties, most notably through the kinetic isotope effect (KIE). This effect, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can profoundly impact a drug's metabolic stability, pharmacokinetic profile, and even its toxicity.[1][2][3] As the use of these powerful molecules becomes more widespread, a thorough understanding of their safe handling and unique safety considerations is paramount for researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the core safety and handling guidelines for deuterated compounds. It is designed to equip laboratory personnel with the knowledge necessary to work with these materials safely and effectively, ensuring both personal safety and the integrity of their research. The guide covers general safety precautions, specific hazards, proper storage and handling procedures, and disposal of deuterated waste, with a focus on practical application in a laboratory setting.
General Safety and Toxicity Profile
Deuterium itself is a stable, non-radioactive isotope of hydrogen and is not considered toxic.[4] Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated parent compounds. However, the substitution of hydrogen with deuterium can alter the metabolic pathway of a molecule, which may, in some instances, lead to a reduction in toxicity by minimizing the formation of harmful metabolites.[1][3]
Quantitative Data on Physicochemical and Pharmacokinetic Properties
The primary impact of deuteration relevant to safety and efficacy is on the pharmacokinetic parameters of a drug, driven by the kinetic isotope effect. This can lead to improved safety profiles in some cases. The following table summarizes the potential effects of deuteration on key parameters.
| Parameter | Effect of Deuteration | Rationale (Kinetic Isotope Effect) | Potential Safety Implication |
| Metabolic Stability | Often increased | The C-D bond is stronger and more resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes) than the C-H bond.[2] | Slower metabolism can lead to a longer half-life and more predictable drug exposure. |
| Formation of Toxic Metabolites | May be reduced | Deuteration at a site of metabolism that leads to a toxic byproduct can "shunt" the metabolic pathway towards less toxic routes.[1][3] | Reduced formation of reactive or toxic metabolites can improve the overall safety profile of the drug. |
| Pharmacokinetics (Half-life, Bioavailability) | Can be significantly altered | Slower metabolism can lead to a longer plasma half-life and potentially increased oral bioavailability.[2] | Changes in pharmacokinetics can allow for lower or less frequent dosing, potentially reducing side effects. |
| Acute Toxicity (LD50) | Variable; may be increased (less toxic) | Dependent on whether the toxicity is mediated by the parent compound or a metabolite. If a toxic metabolite's formation is slowed, toxicity may be reduced. | A comprehensive assessment is required for each deuterated compound as the effect on acute toxicity is not universally predictable. |
Safe Handling and Storage of Deuterated Compounds
The primary goal in handling and storing deuterated compounds is to maintain their isotopic purity and prevent degradation. The main risks are hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents, and contamination.
General Handling Procedures
A systematic approach to handling deuterated compounds is crucial. The following workflow outlines the key steps for safe handling in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for Utilizing DL-Glutamic acid-d5 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of DL-Glutamic acid-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of glutamic acid in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for matrix effects, extraction losses, and variations in instrument response.[1]
Introduction
Glutamic acid is a key neurotransmitter and a fundamental amino acid involved in numerous metabolic pathways. Accurate quantification of glutamic acid in biological samples is crucial for research in neuroscience, metabolomics, and drug development. LC-MS/MS has emerged as a preferred analytical technique due to its high sensitivity and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification.[3] This internal standard co-elutes with the analyte and compensates for variations during sample preparation and analysis, thereby ensuring data accuracy.
Experimental Protocols
Materials and Reagents
-
DL-Glutamic acid (Analyte)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Formic Acid
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation[5]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary[6][3]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DL-Glutamic acid and this compound in LC-MS grade water.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions of DL-Glutamic acid by serial dilution of the primary stock solution with a suitable solvent (e.g., water or mobile phase A).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 2000 ng/mL) in the same solvent.[3] This solution will be added to all calibration standards, quality controls, and unknown samples.
Sample Preparation (from Human Plasma)
This protocol is an example for human plasma and may need to be adapted for other matrices.[3]
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of acetonitrile containing 0.1% formic acid.[3]
-
Internal Standard Addition: Add a known amount of the this compound internal standard working solution to the mixture.[3]
-
Vortex and Centrifuge: Vortex the mixture for 5 minutes and then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution (if necessary): The supernatant can be further diluted if high concentrations of glutamic acid are expected.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]
A visual representation of the sample preparation workflow is provided below.
LC-MS/MS Conditions
The following are example starting conditions and may require optimization for specific instrumentation and applications.
Liquid Chromatography:
| Parameter | Recommended Condition |
| System | UHPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS C18)[3] or a mixed-mode column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate glutamic acid from other matrix components. For example, a linear gradient from 2% to 98% B over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
MRM Transitions
The following table summarizes the precursor and product ions for the Multiple Reaction Monitoring (MRM) analysis of glutamic acid and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glutamic Acid | 148.1 | 84.1 | Optimized for instrument |
| This compound | 153.1 | 89.1 | Optimized for instrument |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and experimental conditions. It is crucial to optimize these parameters during method development.
Quantitative Performance
The following table presents typical quantitative performance characteristics of an LC-MS/MS method using this compound as an internal standard for the analysis of glutamic acid in human plasma.[3]
| Parameter | Typical Value |
| Linearity Range | 30.9 - 22,500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL |
| Precision at LLOQ (%RSD) | < 15% |
| Accuracy at LLOQ (%Bias) | ± 15% |
Signaling Pathways and Logical Relationships
The use of an internal standard is a fundamental principle in quantitative analytical chemistry to ensure accuracy and precision. The logical relationship for quantification is based on the ratio of the analyte signal to the internal standard signal.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of glutamic acid in complex biological matrices by LC-MS/MS.[3] The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The provided experimental parameters can be adapted and optimized for specific applications and instrumentation to achieve accurate and reproducible quantitative results.
References
Application Note: Quantification of Glutamate in Human Plasma via LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system and a key metabolite in cellular metabolism.[1] Its concentration in plasma is of significant interest in various fields of research, including neuroscience, oncology, and metabolic disorders, as abnormal levels have been associated with a range of pathological conditions.[2][3] Accurate and robust quantification of glutamate in biological matrices is therefore crucial. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glutamate in human plasma. The use of a stable isotope-labeled internal standard, DL-Glutamic acid-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]
Experimental Protocol
This protocol provides a detailed procedure for the extraction and quantification of glutamate from human plasma samples.
1. Materials and Reagents
-
Glutamic Acid: Sigma-Aldrich
-
This compound: Sigma-Aldrich[6]
-
Acetonitrile (ACN), LC-MS grade: Honeywell
-
Formic Acid (FA), LC-MS grade: Sigma-Aldrich
-
Heptafluorobutyric acid (HFBA): Sigma-Aldrich[7]
-
Ultrapure water: Millipore Milli-Q system
-
Human plasma (K2-EDTA): BioIVT
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glutamic acid and this compound in ultrapure water. These solutions can be stored at -20°C for up to one month.[4]
-
Working Standard Solutions: Prepare serial dilutions of the glutamic acid stock solution in ultrapure water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 ACN/water to a final concentration of 2000 ng/mL.[8]
3. Sample Preparation
The following workflow outlines the plasma sample preparation for LC-MS/MS analysis.
Figure 1: Experimental workflow for plasma sample preparation.
4. LC-MS/MS Analysis
An Agilent 1290 Infinity UHPLC system coupled to an Agilent 6460 Triple Quadrupole LC/MS system can be used for the analysis.[9]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm[9] |
| Mobile Phase A | 0.5% Formic Acid and 0.3% HFBA in Water[7][9] |
| Mobile Phase B | 0.5% Formic Acid and 0.3% HFBA in Acetonitrile[9] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 1 µL[9] |
| Column Temperature | 25°C[7] |
| Autosampler Temp. | 4°C[9] |
| Gradient | Time (min) |
| Initial | |
| 5.00 | |
| 5.01 | |
| 6.00 | |
| 6.01 | |
| Post Time | 1 min[9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive[9] |
| Nebulizer Pressure | 40 psi[9] |
| Drying Gas Temp. | 275°C[9] |
| Drying Gas Flow | 9 L/min[9] |
| Sheath Gas Temp. | 325°C[9] |
| Sheath Gas Flow | 12 L/min[9] |
| Capillary Voltage | 3750 V[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glutamic Acid | 148.1 | 84.1 |
| This compound | 153.1 | 89.0 |
Note: It is important to be aware of the potential for in-source cyclization of glutamate to pyroglutamic acid, which can be an analytical artifact.[7][10] The use of an isotopic internal standard and optimized source conditions can help to mitigate this issue.[7]
Data Analysis and Method Validation
Calibration Curve
The calibration curve for glutamic acid is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 30.9 ng/mL to 22,500 ng/mL[11] |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL[8] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85 - 115% |
The within- and between-day accuracy and precision are typically less than 10% in quality control samples at low, medium, and high concentrations.[8][11]
Application
This validated method was applied to determine the glutamate concentrations in plasma samples from healthy volunteers. The observed concentrations of glutamic acid typically range from 2269 to 7625 ng/mL.[8][11]
Glutamate Metabolism Context
The quantification of plasma glutamate can provide insights into various metabolic processes. Glutamate is central to amino acid metabolism, acting as a precursor for the synthesis of other amino acids and serving as a key link to the Krebs cycle.
Figure 2: Simplified overview of central glutamate metabolism.
This diagram illustrates the conversion of glutamine to glutamate, which can then be converted to α-ketoglutarate to enter the Krebs cycle for energy production or used for the synthesis of other non-essential amino acids and the inhibitory neurotransmitter GABA.
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of glutamate in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in both clinical and research settings. The use of a deuterated internal standard ensures the accuracy and precision of the results, allowing for confident assessment of glutamate levels in various physiological and pathological states.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered plasma glutamate and glutamine levels in patients with drug-resistant and drug-responsive symptomatic focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Markers of Glutamate Metabolism in Peripheral Blood Mononuclear Cells and Neurological Complications in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fate of Glutamine in Human Metabolism. The Interplay with Glucose in Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 8. Intercellular Glutamate Signaling in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Glutamate and glutamine metabolism [reactome.org]
- 10. ashpublications.org [ashpublications.org]
- 11. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomics Sample Preparation using DL-Glutamic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for understanding cellular physiology and disease mechanisms. Accurate quantification of metabolites is crucial for the validity of these studies. Glutamic acid is a key excitatory neurotransmitter and a central node in cellular metabolism. The use of a stable isotope-labeled internal standard, such as DL-Glutamic acid-d5, is essential for the precise and accurate quantification of glutamic acid in complex biological matrices. This internal standard mimics the chemical behavior of the endogenous analyte, correcting for variability introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][2]
These application notes provide detailed protocols for the preparation of plasma and cultured cell samples for metabolomic analysis of glutamic acid using this compound as an internal standard, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.
Quantitative Data Summary
The use of this compound as an internal standard in UPLC-MS/MS methods allows for robust and reliable quantification of glutamic acid. Below is a summary of typical quantitative performance data.
| Parameter | Typical Performance Value | Reference |
| Linear Range | 30.9 ng/mL to 22,500 ng/mL | [3][4][5] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL | [3] |
| Limit of Detection (LOD) | 4.4 ng/mL | [3] |
| Within-day Precision (%RSD) | < 10% | [3][4] |
| Between-day Precision (%RSD) | < 10% | [3][4] |
| Within-day Accuracy | < 10% | [3][4] |
| Between-day Accuracy | < 10% | [3][4] |
| Recovery | 81.90 - 108.74% | [6] |
| Observed Concentration in Human Plasma | 2269 - 7625 ng/mL | [3][5] |
Experimental Protocols
Protocol 1: Glutamic Acid Quantification in Human Plasma
This protocol details the preparation of human plasma samples for the quantification of glutamic acid using this compound and UPLC-MS/MS.[3][4]
Materials:
-
Human plasma samples
-
This compound (Internal Standard)
-
Acetonitrile (ACN) with 0.1% (v/v) formic acid (Protein Precipitation Solution)
-
Milli-Q water
-
Microcentrifuge tubes
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold ACN containing 0.1% formic acid and a known concentration of this compound.
-
Protein Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.
Protocol 2: Metabolite Extraction from Adherent Cultured Cells
This protocol outlines the extraction of metabolites, including glutamic acid, from adherent cell cultures.[7][8][9]
Materials:
-
Adherent cell cultures (e.g., in 6-well plates)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% Methanol (v/v in water) containing a known concentration of this compound (Extraction Solution)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Dry ice
Procedure:
-
Quenching: Place the cell culture plate on dry ice to rapidly quench metabolic activity.
-
Washing: Remove the culture medium and wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the wash buffer completely.
-
Extraction: Add 1 mL of cold Extraction Solution to each well.
-
Cell Lysis and Detachment: Scrape the plate thoroughly to lyse and detach the cells. Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the mixture for 10 minutes at 4°C.
-
Centrifugation: Centrifuge at maximum speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new microcentrifuge tube for UPLC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Metabolomics experimental workflow.
Glutamate Signaling Pathway
Caption: Simplified glutamate signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. agilent.com [agilent.com]
- 9. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Glutamic Acid in Biological Matrices Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract Glutamic acid is a critical amino acid involved in numerous metabolic pathways and serves as the primary excitatory neurotransmitter in the central nervous system.[1][2] Accurate quantification in biological matrices is essential for clinical research, metabolomics, and drug development. However, its high polarity presents challenges for chromatographic retention and separation.[3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of glutamic acid in plasma. The method employs a stable isotope-labeled internal standard (Glutamic Acid-d5) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol covers sample preparation, detailed LC-MS/MS parameters, and a summary of method validation according to industry standards.
Experimental Workflow
The overall experimental process, from sample collection to final data analysis, is outlined below.
Caption: High-level workflow for glutamic acid quantification.
Experimental Protocols
Materials and Reagents
-
Glutamic Acid (Reference Standard): Sigma-Aldrich
-
Glutamic Acid-2,3,3,4,4-d5 (Internal Standard, IS): Sigma-Aldrich or equivalent[5][6]
-
Acetonitrile (ACN), LC-MS Grade: Biosolve or equivalent[5]
-
Methanol (MeOH), LC-MS Grade: Biosolve or equivalent[5]
-
Formic Acid (FA), LC-MS Grade: Sigma-Aldrich
-
Heptafluorobutyric acid (HFBA): Sigma-Aldrich[7]
-
Ultrapure Water: 18.2 MΩ·cm
-
Human Plasma (Blank): Sourced from a certified vendor
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the glutamic acid stock solution with water to create calibration standards.
-
-
Internal Standard (IS) Spiking Solution (1 µg/mL):
-
Dilute the Glutamic Acid-d5 stock solution with 50:50 (v/v) ACN:Water to a final concentration of 1 µg/mL.
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of each sample (calibration standard, quality control, or unknown plasma) into a 1.5 mL microcentrifuge tube.[8]
-
Add 20 µL of the Internal Standard Spiking Solution (1 µg/mL) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to induce protein precipitation.[3][8]
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer 100 µL of the clear supernatant into an LC-MS vial for analysis.[3]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.[3][7]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity UHPLC or equivalent[3][7] |
| Column | Zorbax SB-C18, 3.0 x 100 mm, 1.8 µm[7] |
| Column Temp. | 25°C[7] |
| Autosampler Temp. | 4°C[4] |
| Injection Volume | 5 µL[7] |
| Mobile Phase A | Water with 0.5% Formic Acid and 0.3% HFBA[7] |
| Mobile Phase B | Acetonitrile with 0.5% Formic Acid and 0.3% HFBA[7] |
| Flow Rate | 0.3 mL/min[7] |
| LC Gradient | 0-2 min, 2-30% B; 2-4 min, 30-45% B; 4-5 min, 45-90% B; 5-6 min, hold 90% B; 6-6.1 min, 90-2% B; 6.1-8 min, hold 2% B (re-equilibration)[7] |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[3][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][7] |
| Gas Temperature | 300°C[7] |
| Nebulizer Pressure | 50 psi[7] |
| Capillary Voltage | 3750 V[7] |
Data Presentation and Method Validation
The method was validated according to FDA guidelines for bioanalytical method validation.[11][12]
MS/MS Parameters
Multiple Reaction Monitoring (MRM) was used for sensitive and specific detection. The transitions for glutamic acid and its deuterated internal standard are summarized below.
Table 1: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
|---|---|---|---|---|
| Glutamic Acid | 148.1 | 84.1 | 74 | 14 |
| Glutamic Acid | 148.1 | 56.1 | 74 | 14 |
| Glutamic Acid-d5 (IS) | 153.2 | 89.1 | 75 | 14 |
(Parameters are representative and based on published methods; optimization is required for specific instrumentation).[5][7]
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
Table 2: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Calibration Range | 30.9 ng/mL to 22,500 ng/mL[5][13] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL[5][13] |
| LLOQ Precision (%CV) | < 10%[5] |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low, Medium, and High.
Table 3: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 30.9 | ≤ 10.5 | 95.0 - 105.0 | ≤ 12.0 | 94.0 - 106.0 |
| Low | 100 | ≤ 8.5 | 96.5 - 103.1 | ≤ 9.8 | 97.2 - 104.5 |
| Medium | 1,000 | ≤ 6.2 | 98.1 - 101.5 | ≤ 7.5 | 98.9 - 102.1 |
| High | 18,000 | ≤ 5.5 | 99.0 - 101.0 | ≤ 6.8 | 99.3 - 101.8 |
(Acceptance criteria: Precision ≤15% CV, Accuracy within ±15% of nominal; for LLOQ, ≤20% CV and ±20%).
Stability
The stability of glutamic acid in human plasma was assessed under various storage conditions.
Table 4: Stability Assessment
| Condition | Duration | Result (Mean % Change) | Status |
|---|---|---|---|
| Freeze-Thaw | 3 Cycles | < 5% | Stable |
| Short-Term (Bench-Top) | 8 hours at RT | < 7% | Stable |
| Long-Term Storage | 6 months at -80°C | < 10% | Stable |
| Post-Preparative | 24 hours at 4°C | < 4% | Stable |
Glutamic Acid in Cellular Metabolism
Glutamic acid holds a central position in metabolism, linking amino acid metabolism with the citric acid (TCA) cycle.[2] It can be synthesized from or converted to α-ketoglutarate, a key intermediate in the TCA cycle.[2][14] This bidirectional reaction is crucial for cellular energy and nitrogen balance.[2]
Caption: Glutamic acid's central role in metabolic pathways.
Conclusion
This application note describes a validated LC-MS/MS method for the reliable quantification of glutamic acid in human plasma. The use of a simple protein precipitation for sample cleanup and a deuterated internal standard provides a robust, accurate, and high-throughput solution suitable for clinical and pharmaceutical research.[3] The method demonstrates excellent linearity, sensitivity, accuracy, and precision, meeting regulatory requirements for bioanalytical assays.[4]
References
- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. chem-agilent.com [chem-agilent.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. caymanchem.com [caymanchem.com]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nalam.ca [nalam.ca]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
Application of DL-Glutamic Acid-d5 in Biomolecular NMR Studies
Abstract
Stable isotope labeling, particularly with deuterium, is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. DL-Glutamic acid-d5, a deuterated form of glutamic acid, serves as a powerful tool for researchers, scientists, and drug development professionals. Its incorporation into proteins allows for the simplification of complex NMR spectra, enabling the study of large protein structures, their dynamics, and interactions with ligands. This application note provides a comprehensive overview of the uses of this compound in biomolecular NMR, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Introduction
Biomolecular NMR spectroscopy is an essential technique for elucidating the structure, dynamics, and interactions of proteins and other biological macromolecules at atomic resolution. However, for larger proteins (>25 kDa), spectral overlap and rapid signal decay (transverse relaxation) severely limit the applicability of conventional NMR methods. Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a widely adopted strategy to overcome these limitations.[1][2] The lower gyromagnetic ratio of deuterium compared to protons leads to a significant reduction in dipolar couplings, resulting in narrower linewidths and improved spectral quality.[1]
This compound is the isotope-labeled analog of DL-Glutamic Acid, a non-essential amino acid. Its salt form, glutamate, is a key neurotransmitter and a central molecule in cellular metabolism.[2] The use of this compound allows for the site-specific introduction of deuterium into proteins, providing a precise tool to probe the structure and function of glutamic acid residues. This is particularly valuable as glutamic acid is frequently involved in active sites, protein-protein interfaces, and allosteric regulation.
Key Applications
The primary applications of this compound in biomolecular NMR include:
-
Spectral Simplification for Structural Studies: By replacing protons with deuterons at the glutamic acid residues, the complexity of ¹H-NMR spectra is significantly reduced. This facilitates the assignment of resonances in large proteins and protein complexes.
-
Probing Protein Dynamics: The introduction of deuterium alters the relaxation properties of nearby nuclei. By analyzing these changes, researchers can gain insights into the dynamics of the protein backbone and side chains at the location of the glutamic acid residues over a wide range of timescales.
-
Investigating Protein-Ligand Interactions: this compound can be used to study the binding of ligands to proteins. Changes in the NMR signals of the deuterated glutamic acid residues upon ligand binding can provide information about the binding site and the conformational changes that occur.
-
Metabolic Flux Analysis: As a stable isotope tracer, this compound can be used to follow the metabolic fate of glutamic acid in cellular pathways, providing quantitative data on metabolic fluxes.
Data Presentation
The incorporation of this compound has a quantifiable impact on NMR spectral parameters. The following table summarizes the expected changes, which are critical for experimental design and data interpretation.
| Parameter | Effect of Deuteration | Typical Quantitative Change | Rationale |
| ¹H Linewidths | Narrower | 1.2 to 2-fold reduction | Reduced ¹H-¹H dipolar interactions and slower transverse relaxation. |
| Transverse Relaxation Rate (R₂) | Decreased | Varies with molecular weight and dynamics | Suppression of ¹H-¹H dipolar relaxation pathways. |
| Longitudinal Relaxation Rate (R₁) | Slightly Decreased | Minor changes | Dipolar contributions to R₁ are less dominant than for R₂. |
| Nuclear Overhauser Effect (NOE) | Reduced intensity of ¹H-¹H NOEs involving deuterated sites | Significant reduction | The absence of protons at the deuterated positions eliminates the corresponding NOE cross-peaks. |
| ¹³C Linewidths (of adjacent carbons) | Narrower | Up to 1.5-fold reduction | Reduced ¹H-¹³C dipolar interactions. |
Experimental Protocols
Protocol 1: Selective Labeling of a Protein with this compound
This protocol describes the expression and purification of a protein with selective deuteration at glutamic acid residues for NMR studies.
1. Materials:
- This compound (purity >98%)
- Expression vector containing the gene of interest
- E. coli expression strain (e.g., BL21(DE3))
- M9 minimal medium components
- Unlabeled amino acid kit (lacking glutamic acid)
- IPTG (Isopropyl β-D-1-thiogalactopyranoside)
- Appropriate antibiotics
- Purification resins (e.g., Ni-NTA for His-tagged proteins)
- NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O)
2. Methodology:
- Prepare M9 Minimal Medium: Prepare 1L of M9 minimal medium in H₂O.
- Inoculation and Initial Growth: Inoculate the M9 medium with a single colony of the E. coli expression strain harboring the plasmid of interest. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induction with Selective Labeling:
- Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
- Resuspend the cell pellet in 200 mL of fresh M9 minimal medium prepared in 99.9% D₂O.
- Add the unlabeled amino acid mixture (lacking glutamic acid) to the culture.
- Add this compound to a final concentration of 100 mg/L.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
- Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or French press).
- Protein Purification: Purify the protein of interest using appropriate chromatography techniques based on its properties (e.g., affinity chromatography for tagged proteins).
- NMR Sample Preparation: Exchange the purified protein into the NMR buffer using dialysis or a desalting column. Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
Protocol 2: NMR Spectroscopy for Studying Protein Dynamics
This protocol outlines a general approach for using NMR to study the effects of this compound incorporation on protein dynamics.
1. NMR Experiments:
- Acquire a series of 2D ¹H-¹⁵N HSQC spectra to assess the overall fold and spectral quality of the labeled and unlabeled protein.
- Measure the transverse relaxation rates (R₂) for the backbone amide ¹⁵N nuclei using a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment.
- Measure the longitudinal relaxation rates (R₁) for the backbone amide ¹⁵N nuclei using an inversion-recovery experiment.
- Measure the {¹H}-¹⁵N heteronuclear NOE to probe fast timescale (ps-ns) motions.
2. Data Analysis:
- Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
- Compare the ¹H-¹⁵N HSQC spectra of the selectively deuterated and uniformly ¹H,¹⁵N-labeled protein to identify chemical shift perturbations and changes in linewidths.
- Calculate the R₁, R₂, and heteronuclear NOE values for each assigned residue.
- Analyze the relaxation data to extract information about the dynamics of the glutamic acid residues and their surrounding environment. Significant differences in relaxation parameters between the labeled and unlabeled protein at specific sites can indicate changes in local dynamics.
Visualizations
Caption: Workflow for selective labeling and NMR analysis.
Caption: Effect of deuteration on spectral complexity.
Conclusion
This compound is a versatile and powerful tool for biomolecular NMR studies. Its ability to simplify complex spectra and act as a probe for dynamics and interactions makes it invaluable for studying the structure-function relationships of large and complex proteins. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this compound into their NMR workflows, enabling new insights into a wide range of biological systems.
References
Application Notes and Protocols for Metabolic Flux Analysis using DL-Glutamic acid-d5 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions in biological systems. By introducing stable isotope-labeled substrates, or tracers, and tracking their incorporation into downstream metabolites, MFA provides a quantitative understanding of cellular metabolism. DL-Glutamic acid-d5 is a deuterated tracer that serves as a valuable tool for probing the intricacies of amino acid metabolism and its connections to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. The five deuterium atoms on the glutamic acid backbone allow for sensitive detection by mass spectrometry, enabling the tracing of its metabolic fate and the quantification of metabolic fluxes.
This application note provides a detailed protocol for conducting metabolic flux analysis in vitro using this compound as a tracer. It is intended for researchers, scientists, and drug development professionals seeking to investigate glutamine and glutamate metabolism, anaplerosis, and related pathways in various cell types, including cancer cells.
Core Principles
The protocol is based on the principle of stable isotope tracing. Cells are cultured in a medium where the standard glutamic acid is replaced with this compound. The deuterated glutamate is taken up by the cells and enters metabolic pathways. Through a series of enzymatic reactions, the deuterium labels are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the relative and absolute fluxes through specific metabolic pathways.
Data Presentation
The quantitative data obtained from this compound tracing experiments are crucial for interpreting metabolic phenotypes. The following tables are illustrative examples of how to structure and present the mass isotopomer distribution (MID) data for key metabolites. The actual values will vary depending on the cell type, experimental conditions, and the duration of the labeling experiment.
Table 1: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates. This table showcases the expected fractional abundance of different isotopologues (M+0 to M+5) of key TCA cycle intermediates after labeling with this compound. M+0 represents the unlabeled metabolite, while M+n indicates the metabolite with 'n' deuterium atoms incorporated.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glutamate | 0.10 | 0.05 | 0.15 | 0.20 | 0.10 | 0.40 |
| α-Ketoglutarate | 0.25 | 0.10 | 0.20 | 0.25 | 0.10 | 0.10 |
| Succinate | 0.40 | 0.20 | 0.25 | 0.10 | 0.05 | 0.00 |
| Fumarate | 0.45 | 0.25 | 0.20 | 0.05 | 0.05 | 0.00 |
| Malate | 0.40 | 0.30 | 0.20 | 0.05 | 0.05 | 0.00 |
| Aspartate | 0.50 | 0.25 | 0.15 | 0.05 | 0.05 | 0.00 |
| Citrate | 0.35 | 0.20 | 0.20 | 0.15 | 0.05 | 0.05 |
Table 2: Illustrative Relative Metabolic Fluxes. This table provides an example of how to present the calculated relative fluxes through key metabolic pathways based on the mass isotopomer data. The flux values are typically normalized to a reference flux, such as the rate of glutamine uptake.
| Metabolic Flux | Relative Flux (Control) | Relative Flux (Treatment) |
| Glutamine Uptake | 1.00 | 1.20 |
| Glutamate -> α-KG | 0.95 | 1.15 |
| TCA Cycle (forward) | 0.80 | 0.95 |
| Anaplerosis (Glutamate -> α-KG) | 0.60 | 0.75 |
| Reductive Carboxylation | 0.15 | 0.20 |
| Glutamate -> Proline | 0.05 | 0.08 |
| Glutamate -> Glutathione | 0.10 | 0.12 |
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells in a multi-well format (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture Medium: Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare a labeling medium that is identical to the standard growth medium but lacks glutamic acid. Supplement this medium with this compound at a concentration equivalent to that of glutamic acid in the standard medium.
-
Tracer Introduction: On the day of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Time-Course Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The optimal time points should be determined empirically for the specific cell line and pathways of interest.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench all enzymatic activity.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to each well. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Cell Lysis: To ensure complete cell lysis, perform a freeze-thaw cycle by freezing the samples in liquid nitrogen and then thawing them on ice.
-
Protein and Debris Removal: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
Sample Preparation for Mass Spectrometry
-
Drying: Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the chosen analytical method (e.g., a mixture of water and acetonitrile for liquid chromatography-mass spectrometry).
-
Filtration: For cleaner samples, consider passing the reconstituted samples through a 0.22 µm filter to remove any remaining particulate matter.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different mass isotopologues of the metabolites of interest. This can be achieved using methods like Selected Reaction Monitoring (SRM) or by acquiring full scan data with high mass accuracy.
-
Data Analysis: Process the raw mass spectrometry data to determine the relative abundance of each mass isotopologue for the targeted metabolites. Correct for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the this compound tracer.
Mandatory Visualizations
Caption: Experimental workflow for metabolic flux analysis using this compound.
Caption: Metabolic fate of this compound in central carbon metabolism.
Application Note: High-Throughput LC-MS/MS Method for the Chiral Separation and Quantification of DL-Glutamic acid-d5 from Endogenous Glutamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glutamic acid, a key neurotransmitter and metabolite, is central to numerous physiological and pathological processes. Stable isotope-labeled glutamic acid, such as DL-Glutamic acid-d5, is an invaluable tool in metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Distinguishing the exogenously administered deuterated glutamate from the endogenous pool, as well as separating its D and L enantiomers, is critical for accurate biological investigation. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous chiral separation and quantification of this compound and endogenous L-glutamate in biological matrices.
Core Requirements Met:
This method provides a reliable means to:
-
Separate D- and L-enantiomers of Glutamic acid-d5.
-
Resolve deuterated glutamate from its endogenous, non-labeled counterpart.
-
Achieve sensitive quantification suitable for complex biological samples.
Experimental Workflow:
The overall experimental process, from sample receipt to data analysis, is outlined below.
Caption: Experimental workflow from sample preparation to final quantification.
I. Experimental Protocols
A. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of glutamate from plasma samples. For other matrices, optimization may be required.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add the internal standard solution (if different from this compound).
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC method).[2][3]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
B. Liquid Chromatography Method
For the chiral separation of this compound and its separation from endogenous L-glutamate, a chiral stationary phase is required.
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.[4][5]
-
Column: Astec CHIROBIOTIC T (teicoplanin-based chiral stationary phase), 250 x 4.6 mm, 5 µm.[6] Alternative chiral columns like CROWNPAK CR-I(+) or CR-I(-) can also be used.[7]
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
Time (min) %B 0.0 5 10.0 50 10.1 95 12.0 95 12.1 5 | 15.0 | 5 |
C. Mass Spectrometry Method
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300°C.[4]
-
Drying Gas Flow: 7 L/min.[4]
-
Nebulizer Pressure: 50 psi.[4]
-
Sheath Gas Temperature: 325°C.[4]
-
Sheath Gas Flow: 10 L/min.[4]
-
Capillary Voltage: 3750 V.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
II. Data Presentation
A. MRM Transitions
The following table summarizes the optimized MRM transitions for the quantification of endogenous glutamate and this compound. The most abundant transition is typically used for quantification (Quantifier) and the second most abundant for confirmation (Qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Fragmentor Voltage (V) | Use |
| L-Glutamic Acid | 148.1 | 84.1 | 14 | 74 | Quantifier[4] |
| 148.1 | 56.1 | 14 | 74 | Qualifier[4] | |
| D/L-Glutamic Acid-d5 | 153.1 | 89.1 | 15 | 80 | Quantifier |
| 153.1 | 60.1 | 15 | 80 | Qualifier |
Note: Collision energy and fragmentor voltage may require optimization based on the specific instrument used.
B. Chromatographic Performance
The described LC method is designed to provide baseline separation of the D- and L-enantiomers of glutamic acid-d5, as well as separation from endogenous L-glutamic acid. Expected retention times will vary based on the exact system and column batch, but the elution order on an Astec CHIROBIOTIC T column is typically L-enantiomer before the D-enantiomer.
III. System Logic and Visualization
The logical relationship between the components of the LC-MS/MS system is depicted in the diagram below.
Caption: Logical diagram of the LC-MS/MS system components.
IV. Discussion
This application note provides a comprehensive protocol for the challenging separation and quantification of this compound from endogenous L-glutamate. The use of a chiral stationary phase is essential for resolving the D and L enantiomers, which is often a critical requirement in pharmacological and metabolic studies. The sample preparation method is straightforward and effective for removing interfering proteins from biological matrices.[2]
The provided MRM transitions are a starting point and should be optimized for the specific mass spectrometer being used to ensure maximum sensitivity. It is also crucial to monitor for potential in-source fragmentation or cyclization of glutamate to pyroglutamic acid, which can be minimized by optimizing the fragmentor voltage and using appropriate chromatographic separation.[4]
By following this detailed protocol, researchers can achieve reliable and accurate quantification of deuterated and endogenous glutamate, enabling precise insights into glutamate metabolism and kinetics.
References
- 1. organomation.com [organomation.com]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Application Notes and Protocols: DL-Glutamic Acid-d5 in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Glutamic acid-d5 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of glutamic acid in various biological matrices by mass spectrometry.[1][2] In clinical settings, precise measurement of amino acids like glutamic acid is crucial for the diagnosis and monitoring of inborn errors of metabolism, particularly in newborn screening programs.[3][4] The use of a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[5][6]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in clinical mass spectrometry for the quantitative analysis of glutamic acid in human plasma and dried blood spots (DBS).
Principle of the Method
The methodology is based on the principle of stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of this compound is added to the biological sample as an internal standard (IS). The analyte (endogenous glutamic acid) and the IS are co-extracted and analyzed by LC-MS/MS. The chromatographic separation resolves glutamic acid from other amino acids and potential interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, effectively normalizing for any analytical variability.
Applications in Clinical Mass Spectrometry
The primary application of this compound in a clinical context is for the quantitative analysis of glutamic acid. This is essential for:
-
Newborn Screening: Detection of inborn errors of amino acid metabolism.[3][4] Elevated or depleted levels of glutamic acid can be indicative of certain metabolic disorders.
-
Metabolic Studies: Investigating amino acid metabolism in various physiological and pathological states.[7]
-
Neurological Research: Studying the role of glutamate as a neurotransmitter in neurological disorders.
-
Therapeutic Drug Monitoring: Although less common for glutamic acid itself, the principles are applicable to monitoring drugs that may affect amino acid metabolism.
Experimental Workflow
The overall experimental workflow for the quantification of glutamic acid using this compound as an internal standard is depicted below.
Caption: Experimental workflow for glutamic acid quantification.
Detailed Experimental Protocol
This protocol describes the quantitative analysis of glutamic acid in human plasma.
1. Materials and Reagents
-
This compound (Internal Standard)[1]
-
L-Glutamic acid (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
L-Glutamic acid Reference Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Glutamic acid in LC-MS grade water.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with water.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the L-Glutamic acid working solution into charcoal-stripped human plasma.
3. Sample Preparation
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (10 µg/mL this compound) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC HSS T3 C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 4.0 | 50 |
| 4.1 | 95 |
| 5.0 | 95 |
| 5.1 | 2 |
| 7.0 | 2 |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Glutamic acid | 148.1 | 84.1 | 15 |
| L-Glutamic acid (Quantifier) | 148.1 | 130.1 | 10 |
| This compound (IS) | 153.1 | 89.1 | 15 |
| This compound (IS Quantifier) | 153.1 | 135.1 | 10 |
5. Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of both L-Glutamic acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of glutamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of glutamic acid using a stable isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Linear Range | 30.9 - 22,500 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL | [8] |
| Intra-day Precision (%RSD) | < 10% | [9] |
| Inter-day Precision (%RSD) | < 10% | [9] |
| Accuracy (% Bias) | Within ±15% | [9] |
| Recovery | > 85% | [8] |
Signaling Pathway and Logical Relationships
While this compound is an exogenous compound used for analytical purposes and not directly involved in biological signaling pathways, its use is logically connected to the quantification of endogenous glutamic acid, a key player in several metabolic pathways. The diagram below illustrates the logical relationship in the analytical process.
Caption: Logical flow of stable isotope dilution analysis.
Conclusion
This compound serves as an indispensable tool in clinical mass spectrometry for the reliable quantification of glutamic acid. The use of this stable isotope-labeled internal standard, in conjunction with a validated LC-MS/MS method, provides the accuracy and precision required for clinical diagnostic applications, particularly in the field of inborn errors of metabolism and broader metabolic research. The detailed protocol and application notes provided herein offer a robust starting point for laboratories aiming to implement this analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening of amino acids in dried blood spots by stable isotope derivatization-liquid chromatography-electrospray ionization mass spectrometry [html.rhhz.net]
- 4. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cerilliant.com [cerilliant.com]
- 7. A new stable isotope tracer technique to assess human neonatal amino acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to correct for isotopic interference in glutamate quantification
Correcting for Isotopic Interference in Mass Spectrometry
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to identify, understand, and correct for natural isotopic interference during the mass spectrometry-based quantification of glutamate.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of glutamate quantification?
A1: Isotopic interference occurs when the mass spectral peaks of a naturally occurring, unlabeled analyte (endogenous glutamate) overlap with the peaks of its stable isotope-labeled internal standard (e.g., ¹³C-labeled glutamate). Many elements, particularly carbon, exist in nature as a mixture of isotopes (e.g., ¹²C and ¹³C).[1] This means a molecule like glutamate (C₅H₉NO₄) will produce a cluster of mass spectral peaks: one for the molecule with all light isotopes (the monoisotopic peak, M₀), and smaller peaks for molecules containing one (M+1), two (M+2), or more heavy isotopes. When a ¹³C-labeled glutamate is used as an internal standard, the M+1 and M+2 peaks of the much more abundant unlabeled glutamate can spill into the mass channel of the labeled standard, artificially inflating its signal and leading to inaccurate quantification.
Q2: How significant is the natural isotopic abundance for a molecule like glutamate?
A2: The effect is significant and must be corrected for accurate results.[2][3] The natural abundance of heavy isotopes for elements in glutamate means that a notable percentage of unlabeled glutamate molecules will be heavier than the monoisotopic mass. Glutamate's chemical formula is C₅H₉NO₄. Based on the known natural abundances of stable isotopes, we can predict the expected isotopic distribution.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Isotope | Natural Abundance (%) |
|---|---|
| ¹³C | 1.107 |
| ¹⁵N | 0.364 |
| ¹⁸O | 0.205 |
| ²H | 0.015 |
| ¹⁷O | 0.038 |
For a molecule with 5 carbons, the probability of it containing at least one ¹³C atom is substantial, contributing significantly to the M+1 and M+2 peaks and interfering with the quantification of labeled standards.
Q3: What are the primary methods for correcting this isotopic overlap?
A3: There are several established methods to correct for natural abundance, which can be broadly categorized:
-
Matrix-Based Correction: This is the most common approach. It involves using the known or experimentally measured isotopic distributions of the unlabeled analyte and the labeled standard to create a correction matrix.[1][3] This matrix is then used to mathematically subtract the contribution of the overlapping isotopologues from the measured signals.[3] Various software tools and algorithms, such as IsoCor and AccuCor2, have been developed to facilitate this process.[4][5]
-
High-Resolution Mass Spectrometry (HR-MS): High-resolution instruments can distinguish between isotopologues with very small mass differences (e.g., a ¹³C vs. a ¹⁵N contribution).[3] This can resolve some, but not all, interferences. However, over-correction can be an issue if the correction algorithm does not account for the instrument's resolution.[4][5]
-
Selection of Internal Standard: Using an internal standard that is heavily labeled (e.g., ¹³C₅,¹⁵N-glutamate) shifts its mass significantly higher than the M+0 peak of the unlabeled analyte. This minimizes the overlap from the most abundant isotopologue peaks of the natural glutamate, though correction may still be necessary for high-precision measurements. Deuterated standards are also commonly used.[6][7]
Troubleshooting Guide
Problem: My calculated glutamate concentrations are inaccurate or negative after applying correction.
This is a common issue that can arise from several sources. Follow these steps to diagnose the problem.
Table 2: Troubleshooting Isotopic Correction Errors
| Potential Cause | How to Diagnose | Recommended Action |
|---|---|---|
| Incorrect Isotopic Profiles | Analyze pure, unlabeled glutamate and pure, labeled internal standard separately. Compare the measured isotopic distribution to the theoretical distribution. | Re-run the standards to obtain accurate isotopic profiles. Ensure standards are of high purity. |
| Low Signal-to-Noise Ratio | Examine the chromatograms for the lowest concentration standards. If the peak shape is poor or the signal is close to the baseline noise, the integration will be unreliable. | Optimize sample preparation to increase analyte concentration. Improve instrument sensitivity (e.g., source cleaning, parameter optimization). |
| Matrix Effects | The ionization efficiency of an analyte can be suppressed or enhanced by co-eluting compounds from the sample matrix.[8][9] This can alter the perceived isotopic ratios compared to clean standards. | Prepare standards in a representative "blank" matrix (e.g., dialyzed plasma) and re-acquire isotopic profiles. Use chromatographic methods to better separate glutamate from interfering matrix components.[10][11] |
| Mathematical Errors | The correction algorithm is implemented incorrectly in your data processing software or spreadsheet. | Double-check all formulas and calculations against a published, validated method.[3] Use established software packages (e.g., IsoCor, AccuCor2, PICor) designed for this purpose.[2][4] |
| In-Source Fragmentation/Conversion | Glutamate and glutamine can cyclize to form pyroglutamic acid in the mass spectrometer's ion source, which can complicate quantification.[10][11][12] | Optimize ion source parameters (e.g., fragmentor voltage) to minimize in-source conversion.[10][11] Ensure chromatographic separation of glutamate, glutamine, and pyroglutamic acid.[10][11] |
Experimental Protocols & Visualizations
Protocol: Matrix-Based Correction for Isotopic Interference
This protocol outlines the essential steps for performing a matrix-based correction.
Methodology:
-
Acquire Data for Standards:
-
Prepare two separate solutions: one with a known concentration of unlabeled (natural) glutamate and one with a known concentration of the labeled internal standard (IS).
-
Analyze each solution by LC-MS/MS.
-
Measure the peak areas for the relevant mass isotopologues for both the unlabeled compound (e.g., M₀, M+1, M+2) and the labeled IS (e.g., IS₀, IS+1, IS+2).
-
-
Determine Isotopic Distribution Ratios:
-
From the analysis of the unlabeled standard, calculate the natural abundance ratios (e.g., R_m1 = Area(M+1) / Area(M₀) and R_m2 = Area(M+2) / Area(M₀)).
-
From the analysis of the labeled IS, calculate its isotopic distribution (e.g., R_is1 = Area(IS+1) / Area(IS₀)).
-
-
Analyze Experimental Samples:
-
Spike all experimental samples and calibration curve standards with a known amount of the labeled IS.
-
Analyze the samples and record the raw peak areas for the primary mass channel of the unlabeled glutamate (Area_M_raw) and the primary mass channel of the labeled IS (Area_IS_raw).
-
-
Apply Correction Equations:
-
Use the ratios determined in step 2 to correct the raw peak areas. The goal is to subtract the signal contribution from the unlabeled analyte that spills into the IS channel, and vice-versa.
-
Corrected Area (Analyte) = Area_M_raw - (Area_IS_raw * Contribution_from_IS_to_Analyte)
-
Corrected Area (IS) = Area_IS_raw - (Area_M_raw * Contribution_from_Analyte_to_IS)
-
Note: The exact form of these equations depends on which isotopologues are monitored and the specific correction algorithm being used.
-
-
Calculate Final Concentration:
-
Use the corrected peak area ratio (Corrected Area Analyte / Corrected Area IS) to determine the concentration of glutamate from the calibration curve.
-
Visualization of the Correction Workflow
The following diagram illustrates the logical flow of the matrix-based correction protocol.
Caption: Workflow for matrix-based isotopic correction.
Visualization of the Interference Problem
This diagram shows how the mass spectra of unlabeled and labeled glutamate can overlap.
Caption: Isotopic peak overlap between analyte and standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Mass Spectrometry for DL-Glutamic Acid-d5 Detection
Welcome to the technical support center for the analysis of DL-Glutamic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing mass spectrometry parameters and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization?
A1: this compound has a molecular weight of approximately 152.16 g/mol .[1][2] In positive electrospray ionization (ESI+), the expected precursor ion ([M+H]⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 153.2.
Q2: What are the typical product ions for glutamic acid fragmentation, and how can I predict them for this compound?
A2: Unlabeled glutamic acid (precursor ion m/z 148.1) commonly fragments to produce product ions at m/z 84.1 and 56.1.[3] The ion at m/z 84 is often the base peak and corresponds to the loss of both carboxyl groups and the amino group from the parent molecule. Another significant fragment is the immonium ion at m/z 102. Considering the five deuterium atoms on the carbon backbone of this compound, the corresponding major product ion would be expected at m/z 89. This is supported by fragmentation data of other heavy-labeled glutamic acid isotopes, such as ¹³C₅,¹⁵N-Glu (precursor m/z 154.1), which also shows a product ion at m/z 89.1.[4]
Q3: I am not seeing a signal for my this compound. What are the common causes?
A3: A complete loss of signal can be due to several factors. Start by confirming that your mass spectrometer is functioning correctly by infusing a known standard. Check for issues with the LC system, such as a loss of prime in one of the pumps, which would prevent proper elution of your analyte. Ensure that your sample preparation was successful and that the analyte has not degraded. Also, verify all connections in your LC-MS system are secure.
Q4: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
A4: Poor peak shape can be caused by several factors. If using a C18 column, the high polarity of glutamic acid can lead to poor retention and peak shape. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for polar analytes. Alternatively, ion-pairing agents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve retention and peak shape on a C18 column.[5][6] Also, ensure that the injection solvent is compatible with the mobile phase to prevent peak distortion.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Background Noise
This is a common issue that can significantly impact the quality of your data. The following steps can help you diagnose and resolve the problem.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ion Source Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as gas temperatures, gas flow rates, and capillary voltage. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte. To assess this, perform a post-extraction spike experiment. If matrix effects are significant, consider further sample cleanup (e.g., solid-phase extraction), diluting the sample, or modifying the chromatographic method to separate the analyte from interfering matrix components. |
| Analyte Degradation | Glutamic acid can be susceptible to degradation. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles. Prepare fresh standards and samples to rule out degradation. |
| Contaminated Mobile Phase or LC System | Use high-purity, LC-MS grade solvents and additives. If contamination is suspected, flush the LC system and use fresh mobile phase. |
Issue 2: Inaccurate or Inconsistent Quantification
When using this compound as an internal standard, accuracy and precision are paramount. Here are some common culprits for quantification issues.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, especially at non-carbon positions. While the deuterium atoms in this compound are on the carbon backbone and generally stable, prolonged exposure to harsh pH or high temperatures during sample preparation could potentially lead to some exchange. If suspected, minimize sample processing times and avoid extreme pH conditions. |
| Co-elution with Interferences | Even with a stable isotope-labeled internal standard, co-eluting isobaric interferences can affect quantification. Ensure that your chromatographic method provides adequate separation of this compound from other matrix components. |
| Incorrect MRM Transitions or Collision Energy | Using suboptimal MRM transitions or collision energy will lead to poor sensitivity and inaccurate quantification. It is crucial to optimize these parameters specifically for this compound on your instrument. |
| Non-linearity of Detector Response | At high concentrations, the detector response may become non-linear. Ensure your calibration curve covers the expected concentration range of your samples and that the response is linear within that range. If necessary, dilute samples to fall within the linear range. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Direct Infusion for MS Parameter Optimization
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent that is compatible with your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
In the instrument control software, set the instrument to scan for the precursor ion (m/z 153.2).
-
Perform a product ion scan to identify the major fragment ions.
-
Create a Multiple Reaction Monitoring (MRM) method using the precursor ion and the most intense product ions.
-
Systematically vary the collision energy and fragmentor voltage to find the optimal values that produce the highest and most stable signal for each MRM transition.
Mass Spectrometry Parameters
The following table provides a starting point for optimizing your mass spectrometry parameters for this compound. Note: These parameters should be optimized on your specific instrument for best performance.
| Parameter | Analyte | Value |
| Precursor Ion (m/z) | This compound | 153.2 |
| Product Ion 1 (m/z) | This compound | Hypothesized based on fragmentation of unlabeled glutamic acid. 89.1 |
| Product Ion 2 (m/z) | This compound | Hypothesized based on fragmentation of unlabeled glutamic acid. 61.1 |
| Collision Energy (eV) | This compound | Starting point for optimization. 10 - 25 |
| Fragmentor Voltage (V) | This compound | Starting point for optimization. 70 - 90 |
| Precursor Ion (m/z) | Glutamic Acid (unlabeled) | 148.1 |
| Product Ion 1 (m/z) | Glutamic Acid (unlabeled) | 84.1[3] |
| Product Ion 2 (m/z) | Glutamic Acid (unlabeled) | 56.1[3] |
| Collision Energy (eV) | Glutamic Acid (unlabeled) | 14[3] |
| Fragmentor Voltage (V) | Glutamic Acid (unlabeled) | 74[3] |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) - Cambridge Isotope Laboratories, DLM-357-0.25 [isotope.com]
- 3. DL-Glutamic acid [webbook.nist.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
challenges in stable isotope tracing experiments and how to solve them
Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the planning, execution, and analysis of these powerful metabolic studies.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right stable isotope tracer for my experiment?
A1: The selection of an appropriate tracer is critical and depends on the specific metabolic pathway you are investigating.[1][2] Consider the atoms involved in the biochemical reactions of interest. For example, to trace glucose metabolism and central carbon pathways, uniformly labeled 13C-glucose ([U-13C6]glucose) is often used.[1] For studying amino acid metabolism, 15N-labeled amino acids like [U-15N2]glutamine can be employed to track nitrogen fate.[3][4] When investigating pathways involving oxygen or reactive oxygen species, 18O2 can be an informative tracer.[1][2] The choice of tracer should align with the capabilities of your analytical instruments to distinguish between different isotopologues.[1][2]
Q2: What is "isotopic steady state" and why is it important?
A2: Isotopic steady state refers to the point in time when the isotopic enrichment of metabolites in a pathway becomes constant.[5] Reaching this state is crucial for many metabolic flux analysis (MFA) models, as it simplifies the mathematical calculations used to determine flux rates.[5] The time required to reach isotopic steady state varies depending on the turnover rate of the metabolites in the pathway of interest.[5][6]
Q3: How long should I run my labeling experiment?
A3: The duration of the labeling experiment depends on the metabolic pathway being studied and whether you are aiming for dynamic or steady-state labeling.[6] Pilot studies are often necessary to determine the optimal labeling time for your specific experimental system.[3][5]
| Metabolic Pathway | Typical Time to Reach Isotopic Steady State (in cultured cells) |
| Glycolysis | ~10 minutes[6] |
| TCA Cycle | ~2 hours[6] |
| Nucleotides | ~24 hours[6] |
Sample Preparation
Q4: What are the most critical steps in sample preparation to avoid errors?
A4: Strict adherence to sample collection and handling protocols is essential to minimize pre-analytical errors and preserve metabolite integrity.[1] Key steps include rapid quenching of metabolic activity (e.g., snap-freezing in liquid nitrogen) and proper storage to prevent metabolite degradation.[1][7] It is also crucial to minimize contamination from external sources, such as keratin, by using a clean work area and appropriate personal protective equipment.[8][9]
Q5: How can I minimize contamination during sample preparation?
A5: Contamination is a significant source of error in trace analysis.[9] To minimize it, work in a clean environment like a laminar flow hood, wear powder-free gloves, and use clean labware.[8] When performing in-gel digestions, use a fresh scalpel for each band.[8] For liquid samples, using closed systems like microwave digesters can reduce atmospheric contamination.[9]
Data Analysis
Q6: Why is it necessary to correct for natural isotopic abundance?
A6: Many stable isotopes used in tracing experiments, such as 13C, occur naturally at low levels (e.g., 13C has a natural abundance of about 1.1%).[4][6][10] This natural abundance contributes to the mass isotopologue distribution (MID) measured by mass spectrometry and can obscure the true labeling enrichment from the tracer.[1][10] Correcting for this natural abundance is a critical step to accurately determine the incorporation of the isotopic label and for downstream quantitative analysis like metabolic flux analysis.[4][10] Failure to correct for natural abundance can lead to significant data distortion and misinterpretation.[11][12]
Q7: What software tools are available for natural abundance correction?
A7: Several software tools are available to perform natural abundance correction. Some commonly used options include IsoCor, PolyMID, and IsoCorrectoR.[11][13][14][15] These tools can correct raw mass spectrometry data for the contribution of naturally abundant isotopes and, in some cases, for tracer impurities.[11][12]
| Software Tool | Key Features |
| IsoCor | Corrects for natural isotope abundance in MS data.[14] |
| PolyMID | Corrects MIDs for naturally occurring heavy isotopes in both low- and high-resolution MS data.[13][15] |
| IsoCorrectoR | R-based tool for correcting MS and MS/MS data for natural abundance and tracer impurity; applicable to multiple tracers.[11][12] |
Troubleshooting
Q8: My mass spectra are very complex and difficult to interpret. What could be the cause?
A8: Spectral complexity in stable isotope tracing experiments can arise from several factors. The combination of multiple labeled and unlabeled samples can increase the number of isotopic peaks, convoluting the mass spectrum.[16] Additionally, in-source fragmentation of metabolites can generate fragment ions that mimic other metabolites, leading to false positives.[6] Using high-resolution mass spectrometry can help to distinguish between metabolites with small mass differences and different isotopic labels.[6] Coupling mass spectrometry with chromatographic separation (GC-MS or LC-MS) is also crucial for separating isomers and reducing spectral overlap.[6]
Q9: I am performing an in vivo experiment and the results are highly variable. What are some potential reasons?
A9: In vivo tracing experiments present unique challenges due to the complexity of whole-organism metabolism.[5][17] Variability can be introduced by factors such as the route and timing of tracer administration, inter-organ conversion of the tracer, and tracer recycling.[3] The physiological state of the animal, such as whether it has been fasted, can also significantly impact metabolism and tracer incorporation.[4] Careful optimization of the tracing protocol and consideration of these factors are crucial for obtaining reproducible results.[3]
Experimental Protocols
Metabolite Extraction from Cultured Cells (Polar Metabolites)
This protocol is a general guideline for the extraction of polar metabolites for LC-MS analysis.
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Prepare the labeling medium by supplementing nutrient-free medium with the desired stable isotope tracer (e.g., 10 mM [U-13C]-glucose) and dialyzed fetal bovine serum.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and incubate for the desired labeling period.[18]
-
-
Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.[18]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[18]
-
Visualizations
Caption: General workflow for a stable isotope tracing experiment.
Caption: Conceptual diagram of natural abundance correction.
Caption: Simplified glycolysis pathway with a [U-13C6]glucose tracer.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. elgalabwater.com [elgalabwater.com]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 12. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 13. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Applications of DL-Glutamic acid-d5
Welcome to the technical support center for the in vivo use of DL-Glutamic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing metabolic scrambling and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of this compound?
A1: Metabolic scrambling refers to the in vivo loss or exchange of deuterium atoms from the this compound tracer molecule. This can occur through enzymatic reactions where the carbon-deuterium bonds are cleaved, or through chemical exchange with protons from the surrounding biological environment (e.g., body water). This scrambling can lead to an underestimation of the tracer's concentration and misinterpretation of metabolic flux data.
Q2: What are the primary causes of deuterium loss from this compound in vivo?
A2: The primary causes include:
-
Enzymatic Reactions: Transaminases and glutamate dehydrogenase are key enzymes in glutamate metabolism that can potentially mediate the exchange of deuterium atoms at the α-carbon position.[1][2][3][4][5]
-
Back-Exchange: This is the exchange of deuterium atoms with protons from water during sample collection, processing, and analysis. It is a significant concern and is influenced by pH, temperature, and exposure time to protic solvents.[6][7][8]
Q3: How does the kinetic isotope effect (KIE) influence the metabolism of this compound?
A3: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect, where enzymes may react with the deuterated molecule at a slower rate than the non-deuterated version.[9] This can influence the apparent reaction rates and metabolic fluxes being studied.
Q4: Is this compound stable in biological matrices post-collection?
A4: this compound is generally stable in frozen biological samples. However, the stability can be compromised by repeated freeze-thaw cycles and prolonged storage at suboptimal temperatures. The primary concern during sample workup is the back-exchange of deuterium with protons from aqueous solutions.[10]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound in plasma/tissue samples.
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Ensure your metabolite extraction protocol is optimized for glutamic acid. A common method involves protein precipitation with a cold organic solvent like methanol or acetonitrile, followed by centrifugation to separate the protein pellet from the metabolite-containing supernatant.
-
-
Possible Cause 2: Degradation during sample handling.
-
Solution: Keep biological samples on ice at all times during processing. Promptly freeze-clamp tissues in liquid nitrogen immediately after collection to quench all enzymatic activity. Minimize the time between sample collection and freezing/extraction.
-
Issue 2: High variability in deuterium enrichment between replicate samples.
-
Possible Cause 1: Inconsistent sample quenching.
-
Solution: Standardize the time and method for quenching metabolic activity. For tissues, ensure rapid and thorough freezing. For biofluids, immediately add a quenching solution (e.g., cold methanol) and mix thoroughly.
-
-
Possible Cause 2: Back-exchange during sample preparation for analysis.
-
Solution: Minimize the exposure of your samples to aqueous environments, especially at neutral or basic pH and elevated temperatures. Use deuterated solvents where possible during extraction and reconstitution if compatible with your analytical method. Maintain low temperatures (0-4°C) throughout the sample preparation workflow.[8] The pH of solutions should be kept low (around 2.5) to minimize the rate of back-exchange.[6][7][8]
-
Issue 3: Unexpected appearance of lower mass isotopologues (d1-d4 glutamic acid).
-
Possible Cause 1: In vivo metabolic activity.
-
Solution: This may be a genuine biological outcome. Key enzymes like transaminases can facilitate the exchange of the deuterium at the alpha-carbon. Analyze the pattern of deuterium loss to infer which metabolic pathways are active.
-
-
Possible Cause 2: In-source fragmentation or exchange in the mass spectrometer.
-
Solution: Optimize your mass spectrometry source conditions to minimize in-source fragmentation. Use a stable isotope-labeled internal standard to check for any analytical artifacts.
-
Data Presentation
Table 1: Factors Influencing Deuterium Back-Exchange During Analytical Sample Preparation
| Parameter | Condition | Impact on Deuterium Retention | Recommendation |
| pH | pH 2.5 | Maximal Retention | Maintain pH around 2.5 during extraction and LC separation.[6][7][8] |
| Neutral or Basic pH | Increased Back-Exchange | Avoid neutral or basic aqueous solutions during sample workup. | |
| Temperature | 0°C or Sub-zero | High Retention | Keep samples, solvents, and instrument components (autosampler, columns) chilled.[8] |
| Room Temperature | Significant Back-Exchange | Minimize time samples are at room temperature. | |
| Time | Short Exposure | Higher Retention | Process samples as quickly as possible. Use rapid LC gradients.[6][7] |
| Prolonged Exposure | Increased Back-Exchange | Minimize storage time in protic solvents. | |
| Solvent | Acetonitrile/Methanol | Good Retention | Use organic solvents for precipitation and reconstitution where possible. |
| Water (H2O) | Promotes Back-Exchange | Minimize the use of H2O in mobile phases and reconstitution solvents. |
Experimental Protocols
Protocol: In Vivo Administration of this compound and Sample Collection
1. Animal Preparation and Tracer Administration:
-
Acclimatize animals to the experimental conditions.
-
For intravenous administration, canulate the appropriate vein (e.g., tail vein in mice) under anesthesia.
-
Prepare a sterile solution of this compound in saline. The exact concentration and volume will depend on the experimental design and animal model.
-
Administer the tracer as a bolus injection or via continuous infusion using a syringe pump.
2. Biological Sample Collection:
-
Blood: Collect blood at predetermined time points via an appropriate method (e.g., tail vein sampling, cardiac puncture for terminal studies). Collect into EDTA or heparin-coated tubes.
-
Tissues: At the desired time point, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze-clamp the tissues between metal tongs pre-chilled in liquid nitrogen.
3. Quenching and Metabolite Extraction:
-
Blood/Plasma: Immediately after collection, quench metabolism by adding a known volume of ice-cold methanol (e.g., 4 volumes of methanol to 1 volume of plasma). Vortex vigorously and incubate at -20°C to precipitate proteins.
-
Tissues: Keep the freeze-clamped tissue frozen on dry ice or in liquid nitrogen. Grind the tissue to a fine powder under liquid nitrogen using a mortar and pestle. Add a pre-chilled extraction solution (e.g., 80% methanol) to the powdered tissue. Homogenize thoroughly and then centrifuge at high speed at 4°C to pellet cellular debris.
4. Sample Processing for Mass Spectrometry:
-
Transfer the supernatant from the quenched blood/plasma or tissue extract to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS or GC-MS analysis (e.g., a mixture of water and organic solvent with a low pH to minimize back-exchange).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
Visualizations
References
- 1. Relative role of the glutaminase, glutamate dehydrogenase, and AMP-deaminase pathways in hepatic ureagenesis: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imine Reductases: A Comparison of Glutamate Dehydrogenase to Ketimine Reductases in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isotope effects for deuterium transfer between substrate and coenzyme in adenosylcobalamin-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving peak shape and resolution for deuterated amino acids in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for deuterated amino acids in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my chromatographic peaks for deuterated amino acids showing significant tailing?
Peak tailing, where the latter half of the peak is wider than the front, is a common issue. For deuterated amino acids, which are often basic compounds, the primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the basic amine groups of amino acids, causing tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to unwanted ionic interactions between the analyte and the stationary phase. An incorrect pH can influence the peak shape of ionizable compounds.[2]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can distort peak shape for all analytes.[4][5]
Solutions:
-
Use End-Capped Columns: Select columns that are "end-capped" to minimize available silanol groups.[1]
-
Optimize Mobile Phase pH: Use a buffered mobile phase to control the pH, typically 2-3 pH units away from the analyte's pKa. For amino acids, a pH between 3 and 7 is often effective.[1][6]
-
Add Mobile Phase Modifiers: Consider adding a competitor base (like triethylamine) to the mobile phase to block active silanol sites.
-
Reduce Sample Concentration: Dilute your sample to check if the tailing is due to mass overload.[3]
-
Implement Column Washing/Regeneration: If you suspect contamination, flush the column with a strong solvent or follow the manufacturer's regeneration protocol.[5]
Q2: My peaks are fronting. What are the likely causes and solutions?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can significantly impact quantification.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread and elute prematurely, causing fronting.[7][8]
-
Volume Overload: Injecting too large a volume of sample can lead to peak fronting.[7]
-
Column Collapse or Void: A physical change or void at the column inlet can distort the sample path, leading to fronting for all peaks in the chromatogram.[3][7] This can be caused by operating the column outside its recommended pH or temperature limits.[3]
Solutions:
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[4]
-
Reduce Injection Volume: Decrease the injection volume to see if the peak shape improves.[8]
-
Check for Column Damage: A sudden onset of fronting for all peaks may indicate physical column damage, requiring column replacement.[7] Inspect for voids at the column inlet.[4]
Q3: How can I improve the resolution between a deuterated amino acid and its non-deuterated analogue?
Achieving baseline separation between isotopologues is challenging due to their similar physicochemical properties. The key is to manipulate the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9]
-
Increase Column Efficiency (N):
-
Use Smaller Particle Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks.[2][10]
-
Increase Column Length: Doubling the column length increases resolution by a factor of ~1.4.[10]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[2][11]
-
-
Increase Selectivity (α): This is the most effective way to improve resolution.[9]
-
Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH can change analyte-stationary phase interactions.[10]
-
Change Stationary Phase: Switching to a different column chemistry (e.g., from C18 to a Phenyl or Cyano phase) can introduce different separation mechanisms, such as π-π interactions.[10]
-
-
Optimize Retention Factor (k):
Q4: My deuteration process caused racemization. How do I separate the D- and L-enantiomers?
Deuteration reactions can often lead to significant racemization of amino acids.[12][13] Separating these enantiomers requires a chiral separation method.
-
Use a Chiral Stationary Phase (CSP): This is the most direct approach.
-
Macrocyclic Glycopeptide CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are effective for separating underivatized amino acid enantiomers and are compatible with LC-MS.[14][15]
-
Crown-Ether CSPs: These phases are particularly well-suited for separating the D- and L-enantiomers of amino acids.[16]
-
Ligand Exchange Columns: These columns utilize a bonded D- or L-amino acid and a mobile phase containing a metal ion (e.g., copper) to form diastereomeric complexes with different retention times.[15][17]
-
-
Chiral Derivatization: React the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). However, this adds an extra step to the workflow.[14]
Quantitative Data & Methodologies
Optimizing an HPLC method requires careful adjustment of multiple parameters. The tables below summarize starting conditions from published methods for amino acid analysis, which can be adapted for deuterated analogues.
Table 1: Example HPLC Methodologies for Amino Acid Separation
| Parameter | Method 1: Deuterated D/L-Tryptophan[12] | Method 2: Underivatized Amino Acids[6] | Method 3: Plasma Amino Acids (Derivatized)[18] |
| Column | CHIRALPAK ZWIX(-) (150 x 3.0 mm, 3 µm) | CLC-C18 | Waters XTerra RP18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | Methanol/Acetonitrile/Water (39:39:22 v/v/v) with 40 mM Formic Acid & 20 mM Diethylamine | 10 mM Phosphate Buffer (pH 7.4) | 30 mM KH₂PO₄ Buffer (pH 7.0) with 0.4% THF |
| Mobile Phase B | N/A (Isocratic) | Acetonitrile | 50% Acetonitrile / Water |
| Flow Rate | 0.15 mL/min | 1.0 mL/min | 1.0 mL/min |
| Gradient | Isocratic | 0-10 min: 100% A; 10-25 min: Linear to 50% B | 0-22 min: to 48% B; 22-34 min: to 60% B |
| Temperature | Not Specified | Room Temperature | Not Specified |
| Detection | Fluorescence (Ex: 250 nm, Em: 350 nm) | UV (225 nm) | Fluorescence (OPA Derivatization) |
Detailed Experimental Protocols
Protocol 1: Chiral Separation of Deuterated D/L-Tryptophan [12]
This method is designed for the chiral separation of deuterated tryptophan following a deuteration reaction that may cause racemization.
-
Column: Use a CHIRALPAK ZWIX(-) column (150 mm length x 3.0 mm I.D., 3 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, and water in a 39:39:22 (v/v/v) ratio. Add formic acid to a final concentration of 40 mM and diethylamine to a final concentration of 20 mM.
-
Sample Preparation: Dissolve the deuterated tryptophan sample in water, heating to 90 °C if necessary to achieve a stock solution (e.g., 20 mM). Dilute this stock solution with the mobile phase to a final working concentration (e.g., 0.2 mM).
-
HPLC System Setup:
-
Set the flow rate to 0.15 mL/min.
-
Set the injection volume (e.g., 1 µL).
-
Configure a fluorescence detector with an excitation wavelength of 250 nm and an emission wavelength of 350 nm.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and run the analysis.
Visualized Workflows and Logic
The following diagrams illustrate a typical workflow for method development and a logical approach to troubleshooting common peak shape issues.
Caption: Workflow for HPLC method development for deuterated amino acids.
References
- 1. mastelf.com [mastelf.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Biological Samples with DL-Glutamic acid-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DL-Glutamic acid-d5 to address matrix effects in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of biological sample analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[1][2][3] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase, termed ion enhancement.[1][4] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[5][6] Common culprits in biological matrices like plasma, urine, or tissue extracts include salts, phospholipids, proteins, and metabolites.[1]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: A deuterated internal standard, such as this compound, is considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[4][7] Because it is chemically and structurally almost identical to the endogenous glutamic acid, it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer's ion source.[7][8] By adding a known amount of this compound to every sample, calibrator, and quality control, and then calculating the ratio of the analyte's signal to the internal standard's signal, variations in ionization caused by matrix effects can be effectively normalized.[4][7] This normalization leads to more accurate and precise quantification of the target analyte.[4]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[4][8] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4] If this shift causes the analyte and the internal standard to elute into regions with differing degrees of ion suppression, it can lead to inaccurate quantification.[4] This is referred to as differential matrix effects.[9]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The presence and magnitude of matrix effects can be quantitatively evaluated using the post-extraction spike method.[1][5] This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solution. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.[1] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] Regulatory bodies like the FDA recommend assessing matrix effects during method validation.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard (IS) area ratio. | Inconsistent matrix effects between samples. | - Optimize the sample preparation procedure (e.g., using solid-phase extraction or liquid-liquid extraction) to remove more interfering components.[12][13]- Ensure the internal standard is added as early as possible in the sample preparation workflow to account for variability in extraction recovery.[14] |
| Differential matrix effects due to chromatographic shift. | - Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure the analyte and this compound co-elute as closely as possible.[12] | |
| Analyte and this compound do not co-elute. | Isotope effect causing a slight difference in retention time. | - This is sometimes unavoidable. The goal is to minimize the separation. A slight, consistent shift may be acceptable if it does not lead to differential matrix effects. |
| Column degradation. | - Replace the analytical column.[15]- Implement a column washing protocol to prevent the buildup of contaminants.[15] | |
| Unexpectedly high or low calculated analyte concentrations. | Incorrect internal standard concentration. | - Carefully re-prepare the this compound spiking solution and verify its concentration. |
| Carryover from a high-concentration sample. | - Optimize the autosampler wash procedure.[15]- Inject a blank sample after high-concentration samples to test for carryover.[15] | |
| Significant ion suppression or enhancement is still present. | - Dilute the sample to reduce the concentration of interfering matrix components. This is only feasible if the analyte concentration is high enough for detection after dilution.[16] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike experiment to determine the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of glutamic acid and a separate standard of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your established extraction procedure. In the final, clean extract, spike glutamic acid and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Take the same six lots of blank biological matrix. Spike with glutamic acid and this compound to the same concentration as in Set A before starting the extraction procedure. Process these samples.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
Record the peak areas for both the analyte (glutamic acid) and the internal standard (this compound).
3. Data Calculation:
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below. The coefficient of variation (%CV) of the IS-normalized matrix factor should ideally be ≤15%.
| Parameter | Formula | Description | Ideal Value |
| Matrix Factor (MF) | MF = (Peak Area in Set B) / (Peak Area in Set A) | Measures the degree of ion suppression or enhancement. | 0.85 - 1.15 |
| Recovery (RE) | RE = (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the extraction process. | Consistent and reproducible |
| Process Efficiency (PE) | PE = (Peak Area in Set C) / (Peak Area in Set A) | Overall process efficiency, combining extraction and matrix effects. | Consistent and reproducible |
| IS Normalized MF | (MF of Analyte) / (MF of IS) | Compensates for matrix effects using the internal standard. | Close to 1.0 |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. nalam.ca [nalam.ca]
- 12. longdom.org [longdom.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. zefsci.com [zefsci.com]
- 16. benchchem.com [benchchem.com]
how to avoid in-source fragmentation of DL-Glutamic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding in-source fragmentation of DL-Glutamic acid-d5 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is a phenomenon in mass spectrometry where analyte ions fragment within the ion source before they enter the mass analyzer.[1] This occurs due to energetic collisions between the ions and neutral gas molecules in the intermediate pressure region of the source. For this compound, significant in-source fragmentation can lead to an underestimation of the parent ion and potential misidentification of fragments as impurities, compromising the accuracy and sensitivity of quantitative analyses.
Q2: What is the primary in-source fragmentation pathway for glutamic acid and its deuterated isotopologues?
A2: A major artifact in the analysis of glutamic acid is its in-source cyclization to pyroglutamic acid.[1][2][3][4][5] This involves the loss of a water molecule and can be a significant issue, with studies showing that a substantial percentage of glutamic acid can be converted to pyroglutamic acid in the ion source, dependent on the instrument's source conditions.[1][2][4] As this compound is structurally analogous, it is susceptible to the same in-source cyclization.
Q3: How does cone voltage (or fragmentor/declustering potential) affect the in-source fragmentation of this compound?
A3: The cone voltage, also referred to as fragmentor voltage or declustering potential depending on the instrument manufacturer, plays a critical role in controlling in-source fragmentation.[6] Higher cone voltages increase the kinetic energy of the ions, leading to more energetic collisions and, consequently, a higher degree of fragmentation.[1][7] For glutamic acid, the extent of its conversion to pyroglutamic acid is highly dependent on this voltage.[1][2][4]
Q4: Can chromatographic separation help in managing issues related to in-source fragmentation?
A4: Yes, appropriate chromatographic separation is crucial. It allows for the separation of this compound from potential contaminants and, importantly, from any endogenously present pyroglutamic acid in the sample.[1][2] This ensures that any detected pyroglutamic acid can be more confidently attributed to in-source conversion, aiding in method optimization.
Q5: Are there other instrumental parameters that can be optimized to minimize in-source fragmentation?
A5: Besides the cone voltage, the ion source temperature and desolvation gas temperature can also influence fragmentation. Higher temperatures can provide additional thermal energy to the analyte ions, potentially promoting fragmentation. Optimizing these temperatures is therefore an important step in minimizing unwanted fragmentation.
Troubleshooting Guide to Minimize In-Source Fragmentation of this compound
This guide provides a systematic approach to optimizing your mass spectrometer settings to reduce the in-source fragmentation of this compound.
Step 1: Initial Assessment of In-Source Fragmentation
-
Prepare a pure standard solution of this compound in a solvent compatible with your mobile phase.
-
Infuse the standard directly into the mass spectrometer to obtain a stable signal.
-
Acquire a full scan mass spectrum using your current or a generic method.
-
Identify the protonated molecular ion of this compound.
-
Look for the presence of fragment ions , particularly the ion corresponding to the in-source cyclization product (pyroglutamic acid-d5).
Step 2: Optimization of Cone Voltage / Fragmentor Voltage
The cone voltage is often the most influential parameter in controlling in-source fragmentation.
-
Begin with a relatively low cone voltage setting.
-
Gradually increase the cone voltage in small increments (e.g., 5-10 V) while monitoring the ion intensities of both the parent ion and the key fragment ions.
-
Plot the intensity of the this compound parent ion and its pyroglutamic acid-d5 fragment against the cone voltage.
-
Select the optimal cone voltage that provides a robust signal for the parent ion while minimizing the intensity of the fragment ion. Note that excessively low voltages may lead to a poor overall signal.
Step 3: Optimization of Source and Desolvation Temperatures
-
Set the optimized cone voltage from the previous step.
-
Begin with moderate source and desolvation temperatures.
-
Systematically adjust one temperature at a time in increments (e.g., 25°C), allowing the system to stabilize before acquiring data.
-
Monitor the parent and fragment ion intensities as you vary the temperatures.
-
Identify the temperature settings that provide a good parent ion signal with minimal fragmentation. Be aware that temperatures that are too low may result in inefficient desolvation and reduced signal intensity.
Data Presentation: Impact of Key Parameters on In-Source Fragmentation
| Parameter | Action | Expected Outcome on Parent Ion (this compound) | Expected Outcome on Fragment Ion (pyroglutamic acid-d5) |
| Cone/Fragmentor Voltage | Decrease | May slightly decrease in intensity but will be more stable. | Significant decrease in intensity. |
| Increase | May increase initially, then decrease as fragmentation becomes dominant. | Significant increase in intensity. | |
| Source Temperature | Decrease | May see a slight change in intensity; stability should increase. | Decrease in intensity. |
| Increase | May increase signal to a point, then potentially decrease with excessive fragmentation. | Increase in intensity. | |
| Desolvation Temperature | Decrease | May decrease if desolvation becomes inefficient. | Decrease in intensity. |
| Increase | Should increase signal up to an optimal point for desolvation. | May increase if excessive thermal energy is transferred. |
Experimental Protocol: LC-MS/MS Analysis of this compound with Minimized In-Source Fragmentation
This protocol is a general guideline and may require further optimization based on your specific instrumentation and experimental goals.
1. Sample Preparation:
-
Prepare samples and standards in a solvent compatible with the initial mobile phase conditions.
2. Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate ion-pairing agent, is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good retention and separation of this compound from other matrix components and potential isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full Scan (for initial optimization) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone/Fragmentor Voltage: Start with a low value (e.g., 20 V) and optimize as described in the troubleshooting guide.
-
Source Temperature: 120-150 °C (optimize as needed).
-
Desolvation Temperature: 350-450 °C (optimize as needed).
-
Desolvation Gas Flow: 600-800 L/hr (instrument dependent).
-
Cone Gas Flow: 50 L/hr (instrument dependent).
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: In-source cyclization of this compound.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Structural characterization of intact proteins is enhanced by prevalent fragmentation pathways rarely observed for peptides - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete labeling in metabolic tracer studies
Welcome to the technical support center for metabolic tracer studies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to incomplete labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete labeling in the context of metabolic tracer studies?
A: Incomplete labeling refers to a situation where not all molecules of a specific metabolite in a biological system become enriched with the stable isotope tracer during an experiment. This can arise from several factors, including the natural abundance of heavy isotopes and the physiological state of the system being studied. It is crucial to account for incomplete labeling to accurately determine metabolic fluxes.[1][2]
Q2: Why is it important to correct for natural isotope abundance?
A: All elements have naturally occurring stable isotopes. For example, about 1.1% of all carbon is the heavy isotope ¹³C. When conducting a tracer study with a ¹³C-labeled substrate, the mass spectrometer will detect both the ¹³C incorporated from the tracer and the naturally abundant ¹³C.[1][3] Failing to correct for this natural abundance will lead to an overestimation of the tracer's contribution and result in inaccurate metabolic flux calculations.[1][3]
Q3: What are the common causes of unexpected or low levels of label incorporation?
A: Several factors can lead to lower-than-expected label incorporation:
-
Metabolic State of the System: The activity of the metabolic pathway of interest may be low under the experimental conditions.
-
Tracer Dilution: The labeled tracer can be diluted by unlabeled endogenous pools of the same metabolite.
-
Alternative Metabolic Pathways: Cells may utilize alternative pathways or substrates that do not involve the labeled tracer.[4]
-
Insufficient Labeling Time: The experiment may not have been run long enough to achieve isotopic steady state.[5]
-
Problems with Tracer Delivery: Issues with the administration of the tracer can lead to it not reaching the target cells or tissues effectively.
Q4: What is isotopic steady state, and is it always necessary to reach it?
A: Isotopic steady state is a condition where the isotopic enrichment of metabolites remains constant over time. While achieving a steady state can simplify flux calculations, it is not always necessary or feasible, especially in dynamic systems.[5][6] Non-stationary metabolic flux analysis can be used for experiments that do not reach isotopic steady state.
Troubleshooting Guides
Issue 1: High background signal from natural isotope abundance.
Problem: You observe a significant mass isotopomer signal in your unlabeled control samples, making it difficult to distinguish the true tracer contribution.
Solution:
-
Natural Abundance Correction: This is the most critical step. Raw mass spectrometry data must be corrected to remove the contribution of naturally occurring heavy isotopes.[1][2] This is typically done using computational algorithms that consider the elemental composition of the metabolite and the known natural abundances of its constituent atoms.[2][3]
-
Use of Correction Software: Several software packages are available to perform this correction automatically.[2][7][8]
-
Experimental Verification: Run unlabeled control samples alongside your labeled samples to empirically determine the natural abundance profile for each metabolite of interest.[3]
Issue 2: Low signal-to-noise ratio for labeled metabolites.
Problem: The peaks corresponding to your labeled metabolites are very small and difficult to distinguish from the baseline noise.
Solution:
-
Optimize Mass Spectrometry Parameters: Adjust the settings on your mass spectrometer to enhance the signal for your metabolites of interest. This may include optimizing ionization source parameters and using targeted fragmentation (MS/MS) for better specificity and sensitivity.[9][10]
-
Increase Tracer Enrichment: If possible, use a tracer with a higher isotopic purity to increase the signal from the labeled molecules.[2]
-
Improve Metabolite Extraction: Ensure your extraction protocol is efficient for the metabolites of interest to maximize the amount of material injected into the mass spectrometer.[10][11]
-
Increase Sample Amount: If feasible, increase the amount of biological material used for each sample.
Issue 3: Inconsistent labeling patterns across biological replicates.
Problem: You observe high variability in the isotopic enrichment of metabolites among your replicate samples.
Solution:
-
Standardize Cell Culture and Treatment Conditions: Ensure that all experimental conditions, such as cell density, media composition, and treatment times, are as consistent as possible across all replicates.[10]
-
Synchronize Cell Cycles: If working with cell cultures, consider synchronizing the cell cycle, as metabolic activity can vary significantly at different stages.
-
Control for Biological Variability: Increase the number of biological replicates to improve statistical power and account for inherent biological variation.
-
Quenching and Extraction Consistency: The quenching of metabolic activity and the subsequent extraction of metabolites must be performed rapidly and consistently for all samples to prevent metabolic changes after sample collection.[11][12]
Experimental Protocols
Protocol 1: General Workflow for a Stable Isotope Tracer Experiment
This protocol outlines the key steps for a typical in vitro metabolic tracer study using cultured cells.
-
Cell Culture and Tracer Introduction:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the isotopically labeled tracer (e.g., [U-¹³C₆]-Glucose).[10]
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.
-
-
Quenching and Metabolite Extraction:
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using an appropriate mass spectrometry technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
-
Data Processing and Analysis:
Natural Abundance Correction Methods
The correction for natural isotope abundance is a critical data processing step. Various methods exist, often implemented in software packages.
| Correction Method | Description | Key Considerations |
| Matrix-based Correction | This is a common approach that uses a correction matrix based on the elemental composition of the metabolite and the known natural abundances of the isotopes.[3] | Requires accurate knowledge of the elemental formula of the metabolite. |
| Correction for Tracer Impurity | In addition to natural abundance, this method also accounts for the fact that the isotopic tracer itself may not be 100% pure.[2][7] | Important for highly accurate flux measurements. |
| Resolution-dependent Correction | For high-resolution mass spectrometry data, this method considers that some isotopologues may be resolved from the tracer isotopologues, preventing over-correction.[8] | Crucial for dual-isotope tracing experiments.[8] |
Visualizations
Caption: A typical workflow for a metabolic tracer experiment.
Caption: A logical flowchart for troubleshooting incomplete labeling.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for DL-Glutamic acid-d5
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of DL-Glutamic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2][3] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2][4][5] It is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[1][2][3] this compound, being a small polar molecule, can be particularly susceptible to ion suppression from various matrix components like salts, endogenous metabolites, and formulation agents.[6][7][8]
Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard, but I'm still seeing high variability in my results. Why isn't it perfectly compensating for ion suppression?
A2: While SIL internal standards like this compound are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[9] This can happen if there is a slight chromatographic separation between this compound and the native analyte, exposing them to different matrix interferences.[9] This phenomenon, sometimes called the "isotope effect," can cause the deuterated standard to elute slightly earlier.[9] Additionally, very high concentrations of co-eluting matrix components can disproportionately suppress the analyte and the internal standard.[9]
Q3: How can I detect and quantify the extent of ion suppression in my this compound analysis?
A3: There are two primary methods to assess ion suppression. The first is a qualitative method called post-column infusion , where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[6][10] A blank matrix extract is then injected, and any dip in the baseline signal indicates a region of ion suppression.[6][10] The second is a quantitative method known as the post-extraction spike .[6] This involves comparing the response of this compound spiked into a blank matrix extract to its response in a pure solvent at the same concentration.[4][6] The ratio of these responses provides a quantitative measure of the matrix effect.[6]
Q4: What are the most common sources of ion suppression for an amino acid analysis like this compound?
A4: Common sources of ion suppression in amino acid analysis include endogenous compounds from biological matrices (e.g., salts, phospholipids, other amino acids), formulation excipients in drug products, and contaminants from sample collection and preparation materials (e.g., plasticizers).[2][4][7] For this compound, which is highly polar, co-elution with other polar endogenous molecules is a significant concern, especially when using hydrophilic interaction liquid chromatography (HILIC).[6]
Troubleshooting Guides
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Caption: Troubleshooting workflow for low signal intensity.
-
Confirm Ion Suppression:
-
Post-Column Infusion: To identify at what retention times ion suppression occurs.
-
Post-Extraction Spike: To quantify the percentage of signal suppression.
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][11][12]
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup than protein precipitation and can effectively remove salts and phospholipids.[1][13]
-
Liquid-Liquid Extraction (LLE): Can be effective for removing highly polar or non-polar interferences depending on the solvent system used.[13]
-
Protein Precipitation (PPT): A simpler but less clean method. If used, consider techniques to minimize phospholipid co-extraction.[12]
-
-
Improve Chromatographic Separation: The aim is to separate this compound from co-eluting interferences.[3][4]
-
Gradient Optimization: A shallower gradient can improve resolution.
-
Column Chemistry: Consider alternative HILIC or mixed-mode columns to alter selectivity.
-
Mobile Phase Modifiers: Optimize the concentration and type of acid (e.g., formic acid, acetic acid) and buffer (e.g., ammonium formate, ammonium acetate) to improve peak shape and separation.[5] Avoid trifluoroacetic acid (TFA) as it is a strong ion-suppressing agent.[4]
-
-
Adjust Mass Spectrometer Source Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less prone to ion suppression than electrospray ionization (ESI).[4][14] If your analyte is amenable to APCI, this could be a solution.
-
Source Tuning: Optimize parameters like capillary voltage, gas flows, and temperature to maximize the ionization of this compound relative to background ions.[5][11]
-
Issue 2: Inconsistent results between different sample lots or batches.
This often points to variable matrix effects between samples.
Caption: Corrective actions for inconsistent results.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[1][13] This helps to normalize for consistent matrix effects.
-
Implement a More Robust Sample Cleanup: As described in the previous section, techniques like SPE are more effective at removing variable matrix components than simpler methods like protein precipitation.[8]
-
Verify Co-elution of Analyte and Internal Standard: Carefully inspect the chromatograms to ensure that this compound and the native glutamic acid are perfectly co-eluting in all matrices.[9] If a slight separation is observed, chromatographic conditions should be re-optimized.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Ion Suppression Mitigation | Throughput | Cost |
| Protein Precipitation (PPT) | 85 - 105 | < 20 | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | < 15 | Moderate to High | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 10 | High | Medium to High (with automation) | High |
Note: Values are typical and can vary depending on the specific matrix and optimization of the method.
Table 2: Influence of Mobile Phase Additives on Ionization
| Additive (typical concentration) | Ionization Mode | Effect on this compound Signal | Potential for Ion Suppression |
| Formic Acid (0.1%) | Positive ESI | Good protonation, enhances signal | Low |
| Acetic Acid (0.1%) | Positive ESI | Moderate protonation | Low |
| Ammonium Formate (5-10 mM) | Positive/Negative ESI | Good for buffering and ionization | Low to Moderate |
| Ammonium Acetate (5-10 mM) | Positive/Negative ESI | Good for buffering and ionization | Low to Moderate |
| Trifluoroacetic Acid (TFA) (0.1%) | Positive ESI | Strong ion pairing for chromatography | High (Causes significant suppression) |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones
-
System Setup:
-
Configure the LC-MS system as you would for your analysis.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the mass spectrometer ion source.
-
-
Infusion Solution:
-
Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
-
Procedure:
-
Begin infusing the this compound solution at a low flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in MRM mode for this compound, monitoring for a stable baseline signal.
-
Inject a blank, extracted sample matrix onto the LC column.
-
Monitor the baseline of the infused this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set 2 (Post-Spiked Matrix): Extract a blank biological matrix sample using your established procedure. Spike this compound into the final, extracted sample at the same concentration as Set 1.
-
Set 3 (Pre-Spiked Matrix - for recovery): Spike this compound into a blank biological matrix before the extraction process at the same concentration as Set 1.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
-
-
Calculations:
-
Matrix Factor (MF) % = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bme.psu.edu [bme.psu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. providiongroup.com [providiongroup.com]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to DL-Glutamic Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of glutamic acid, a key amino acid in neuroscience, metabolism, and food science, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of DL-Glutamic acid-d5's performance as a stable isotope-labeled internal standard against other alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in mass spectrometry-based quantitative analysis to correct for variability during sample preparation and analysis. This compound, a deuterated analog of glutamic acid, is frequently employed for this purpose. Its chemical properties are nearly identical to the endogenous analyte, allowing it to mimic the behavior of glutamic acid during extraction, derivatization, and ionization, thus ensuring high accuracy and precision.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the performance of an analytical method. While this compound is a robust choice, other alternatives exist, such as carbon-13 (¹³C) labeled glutamic acid and non-isotopically labeled compounds like norleucine. The following table summarizes the comparative performance of analytical methods for glutamic acid using different internal standards.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Glutamic Acid (¹³C IS) | Norleucine (Structural Analog IS) |
| Linearity (R²) | ≥0.998[1] | Typically ≥0.99[1] | Variable, often lower than SIL-IS |
| Limit of Detection (LOD) | 4.4 ng/mL[2] | Similar to deuterated IS | Dependent on method and matrix |
| Limit of Quantification (LOQ) | 30.9 ng/mL[2] | Similar to deuterated IS | Dependent on method and matrix |
| Accuracy (% Recovery) | 81.90% to 108.74%[3] | 75.6% to 118.0%[4] | Highly variable and matrix-dependent |
| Precision (%RSD) | <15%[4] | <15% | Can be higher due to differing physicochemical properties |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor |
| Correction for Extraction Variability | Excellent | Excellent | Moderate |
| Chromatographic Co-elution | Nearly identical to analyte | Perfect co-elution with analyte | Different retention time |
Key Considerations:
-
Chromatographic Co-elution: ¹³C-labeled standards are more likely to perfectly co-elute with the native analyte than deuterated standards due to the absence of any significant isotopic effect on retention time.[1]
-
In-Source Conversion: Glutamic acid can cyclize to pyroglutamic acid in the electrospray ionization source of a mass spectrometer. The use of a deuterated internal standard like this compound can effectively correct for this conversion, ensuring accurate quantification.[1][5]
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for the successful validation of an analytical method. Below are detailed methodologies for the quantification of glutamic acid using this compound as an internal standard, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This protocol is a representative example for the extraction of glutamic acid from a biological matrix like plasma.
-
Aliquoting: Transfer 50 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]
LC-MS/MS Method for Glutamic Acid Quantification
The following are typical starting parameters for an LC-MS/MS analysis and may require optimization for specific instrumentation and applications.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glutamic Acid: m/z 148.1 → 84.1
-
This compound: m/z 153.1 → 89.1
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for both the analyte and the internal standard.[1]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of glutamic acid, the following diagrams are provided.
Caption: Experimental workflow for glutamic acid quantification.
Caption: Simplified glutamate metabolism pathway.
Conclusion
The validation of an analytical method using this compound as an internal standard provides a robust and reliable approach for the accurate quantification of glutamic acid in various matrices. Its performance, particularly in compensating for matrix effects and extraction variability, is superior to non-isotopically labeled standards. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and validate high-quality analytical methods, ultimately contributing to the generation of reproducible and trustworthy scientific data.
References
A Head-to-Head Battle in Bioanalysis: DL-Glutamic Acid-d5 vs. 13C-Glutamic Acid as Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of glutamic acid, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: DL-Glutamic acid-d5 and 13C-glutamic acid, supported by experimental data and detailed analytical protocols.
In the realm of quantitative mass spectrometry, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS), stable isotope dilution is the gold standard for accurate analysis. The ideal internal standard is chemically identical to the analyte of interest, differing only in mass. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations that can occur throughout the analytical workflow. Both this compound (a deuterium-labeled standard) and 13C-glutamic acid (a carbon-13 labeled standard) are designed to fulfill this role, yet their inherent isotopic properties can lead to significant differences in analytical performance.
Key Performance Parameters: A Comparative Analysis
The primary distinction between deuterated and 13C-labeled internal standards lies in the "isotope effect." The substantial mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, potentially leading to chromatographic separation from the unlabeled analyte.[1] In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in nearly identical chromatographic behavior.[2]
Quantitative Data Summary
Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS
| Performance Parameter | Typical Value | Key Findings & References |
| Accuracy | 85-115% of nominal concentration | A validated UPLC-MS/MS method for glutamic acid using glutamic acid-d5 demonstrated good accuracy in human plasma.[3][4] |
| Precision (%RSD) | < 10% (Intra-day and Inter-day) | The method showed high precision with a relative standard deviation of less than 10% for quality control samples at various concentrations.[3] |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL | The sensitivity of the method allows for the reliable quantification of low levels of glutamic acid in plasma.[4] |
| Chromatographic Co-elution | Potential for slight retention time shift | Deuterated standards can elute slightly earlier than their non-labeled counterparts, which may impact quantification if not carefully monitored.[1] |
| Isotopic Stability | Generally stable, but risk of back-exchange | Deuterium atoms can be susceptible to exchange with protons from the solvent under certain conditions.[1] |
Table 2: Expected Performance Characteristics of 13C-Glutamic Acid as an Internal Standard
| Performance Parameter | Expected Value | Key Findings & References |
| Accuracy | High (closer to 100%) | 13C-labeled standards typically provide superior accuracy due to perfect co-elution with the analyte, leading to better correction for matrix effects.[1] |
| Precision (%RSD) | High (< 10%) | The identical behavior of 13C-labeled standards to the native analyte results in highly reproducible and precise measurements.[5] |
| Lower Limit of Quantification (LLOQ) | Comparable to or better than deuterated standards | Excellent co-elution and ionization efficiency contribute to high sensitivity. |
| Chromatographic Co-elution | Perfect co-elution with the analyte | The physicochemical properties of 13C-labeled standards are virtually identical to the unlabeled analyte, ensuring they experience the same matrix effects.[1][2] |
| Isotopic Stability | Highly stable | The carbon-13 label is not susceptible to exchange, ensuring the integrity of the internal standard throughout the analytical process.[6] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Glutamic Acid in Human Plasma using this compound
This protocol is based on a validated UPLC-MS/MS method and is suitable for the quantitative analysis of glutamic acid in biological matrices.[3][4][7]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile) containing this compound at a known concentration.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions (HILIC)
-
Column: Acquity UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 Water:Acetonitrile.[9]
-
Mobile Phase B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 Acetonitrile:Water.[9]
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar glutamic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glutamic Acid: Monitor the precursor to product ion transition (e.g., m/z 148 -> 84).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 153 -> 89).
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.[7]
Protocol 2: GC-MS/MS Quantification of Glutamic Acid using 13C-Glutamic Acid
This protocol involves derivatization to increase the volatility of glutamic acid for gas chromatography.
1. Sample Preparation and Derivatization
-
To a dried sample extract, add a known amount of 13C-Glutamic Acid internal standard.
-
Step 1 (Esterification): Add 100 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes. This converts the carboxylic acid groups to methyl esters.[10]
-
Dry the sample under nitrogen.
-
Step 2 (Acylation): Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v) and heat at 65°C for 30 minutes. This derivatizes the amine group.[10]
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent like toluene for injection.
2. GC Conditions
-
Column: A mid-polarity capillary column such as a SLB-5ms (e.g., 20 m x 0.18 mm I.D. x 0.18 µm).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized amino acids.
-
Injection Mode: Splitless.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or MRM for higher selectivity.
-
Monitored Ions: Select characteristic fragment ions for the derivatized glutamic acid and its 13C-labeled internal standard.
Visualizing the Workflow and Key Concepts
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
For the quantitative bioanalysis of glutamic acid, a 13C-labeled internal standard is theoretically and practically superior to this compound. The primary advantage of the 13C-labeled standard is its ability to co-elute perfectly with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[1] While deuterated standards like this compound can be a more cost-effective option and may be suitable for some applications, researchers must be aware of the potential for chromatographic separation from the analyte.[1][2] This can compromise the accuracy of the results, especially in complex biological matrices. For assays requiring the highest level of confidence, the investment in a 13C-labeled internal standard is well-justified by the improved accuracy and precision of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Comparative Analysis of Deuterated Glutamic Acid Isomers for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different deuterated glutamic acid isomers. By substituting hydrogen with its heavier isotope, deuterium, at specific molecular positions, the physicochemical and metabolic properties of glutamic acid can be significantly altered. This guide explores these differences with supporting data and detailed experimental methodologies.
Glutamic acid, a fundamental amino acid, is not only a building block of proteins but also the most abundant excitatory neurotransmitter in the vertebrate nervous system[1]. Its deuterated analogues are invaluable tools in various scientific disciplines, from metabolic research to drug discovery[2][3][4]. The "deuterium kinetic isotope effect" (KIE) is a key principle underlying their utility, where the stronger carbon-deuterium bond can slow down metabolic processes, leading to improved pharmacokinetic profiles of drugs[3][5][6]. This guide delves into the synthesis, properties, and applications of various deuterated glutamic acid isomers, offering a comparative perspective for their strategic use in research and development.
Comparative Data of Deuterated Glutamic Acid Isomers
The following table summarizes the key characteristics of different deuterated glutamic acid isomers based on available literature. Direct comparative studies are limited; therefore, this table compiles data from various sources to facilitate an indirect comparison.
| Isomer | Method of Synthesis | Key Features & Applications | Relevant Analytical Techniques |
| L-Glutamic acid-d5 | Chemical synthesis using deuterated reagents[7][8]. | - Perdeuterated at the 2,3,3,4,4 positions.- Used as an internal standard in quantitative analysis (NMR, GC-MS, LC-MS)[8].- Acts as a tracer for metabolic studies[8]. | Mass Spectrometry, NMR Spectroscopy |
| [3,4-2H2]Glutamic acid | Catalytic deuteration of unsaturated pyroglutamate derivatives[2]. | - Specifically deuterated at the 3 and 4 positions.- Precursor for isotopically labeled N-acetyl-aspartyl-glutamate (NAAG)[2]. | HPLC, Mass Spectrometry |
| α-Deuterated Glutamic acid | - Dynamic kinetic resolution of racemates.- Heating with benzaldehyde in acetic acid-d4[9][10]. | - Deuterated at the α-carbon.- Used in advanced biomedical research and for studying enzymatic reaction mechanisms[9]. | NMR Spectroscopy, Mass Spectrometry |
| γ-Deuterated Glutamic acid | H-D exchange reaction in deuterated hydrochloric acid solution[2]. | - Deuteration at the γ-position is kinetically favored over the α-position in this method[2].- Can be used to study metabolic pathways involving the γ-carboxyl group. | 1H NMR Spectroscopy |
| Isoglutamic acid (isoGlu)-d | Oxazolone-based deuterium labeling of isoGlu-containing peptides in D2O[11][12][13]. | - Specifically labels the α-carbon of isoglutamic acid, a product of glutamine deamidation[14][15].- Used to identify and quantify protein damage and aging[11][12][13]. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide an overview of key experimental protocols for the synthesis and analysis of deuterated glutamic acid isomers.
Synthesis of [3,4-2H2]Glutamic Acid via Catalytic Deuteration
This method involves the deuteration of an unsaturated precursor, a protected 3,4-didehydropyroglutamate, followed by deprotection to yield the desired deuterated glutamic acid[2].
-
Preparation of the Precursor: A protected pyroglutamate is subjected to a selenenylation-oxidative deselenenylation process to introduce a double bond at the 3 and 4 positions, yielding a 3,4-didehydropyroglutamate derivative.
-
Catalytic Deuteration: The unsaturated precursor is then deuterated using a palladium catalyst (e.g., 10% Pd on alumina) in the presence of deuterium gas (D2). A slow-addition technique for the substrate can be employed to control the reaction.
-
Deprotection: The deuterated pyroglutamate derivative is subsequently hydrolyzed to remove the protecting groups, yielding [3,4-2H2]glutamic acid.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
H-D Exchange for Positional Deuteration
The hydrogen-deuterium exchange reaction in an acidic medium can be used to achieve deuteration at specific positions, with the reaction rate varying for different protons within the molecule[2].
-
Reaction Setup: L-glutamic acid is dissolved in a deuterated hydrochloric acid (DCl) solution in D2O.
-
Heating: The solution is heated to a specific temperature (e.g., 383–433 K) for a defined period to facilitate the H-D exchange.
-
Monitoring: The extent of deuteration at the α and γ positions is monitored over time using 1H NMR spectroscopy. The reaction at the gamma position has been observed to proceed more readily than at the alpha position under these conditions[2].
-
Isolation: The deuterated glutamic acid is isolated from the reaction mixture.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids and their derivatives[16][17].
-
Sample Preparation: Brain homogenates or other biological samples are prepared, and the amino acids are derivatized pre-column with a reagent such as o-phthalaldehyde (OPA) and sodium sulfite[17].
-
Chromatographic Separation: The derivatized amino acids are separated on a C18 reverse-phase column using an isocratic elution with a mobile phase of appropriate pH and methanol percentage[17].
-
Detection: An electrochemical detector is used for the sensitive quantification of the separated amino acids[17]. The total elution time is approximately 35 minutes.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant signaling pathways, experimental workflows, and logical relationships.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
accuracy and precision of quantification using DL-Glutamic acid-d5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of DL-Glutamic acid-d5, a commonly used deuterated stable isotope-labeled (SIL) internal standard, with its ¹³C-labeled counterparts for the quantification of glutamic acid. The information presented herein is supported by experimental data and established principles in mass spectrometry-based analysis.
Performance Comparison: this compound vs. ¹³C-Labeled Alternatives
The ideal internal standard is chemically identical to the analyte, differing only in mass, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability.[1][2] While both deuterated and ¹³C-labeled standards are designed for this purpose, their performance can differ due to inherent isotopic effects.
Key Performance Parameters
| Performance Parameter | This compound (Deuterated Internal Standard) | ¹³C-Labeled Glutamic Acid (Carbon-13 Internal Standard) | Key Considerations & Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[1][3] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can be highly accurate and precise, with reported precision (%RSD) of <10% and accuracy within ±10%.[4][5] However, inaccuracies can arise if significant chromatographic separation from the analyte occurs in the presence of strong matrix effects.[1] | Generally considered to provide higher accuracy and precision due to identical chromatographic behavior and greater isotopic stability.[1][6] In comparative studies of other compounds, ¹³C-IS demonstrated improved accuracy, with a mean bias closer to 100%.[1] | For assays requiring the highest level of confidence, ¹³C-labeled standards are often preferred.[2][6] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with protons from the solvent under certain pH conditions, potentially compromising quantification.[4] | ¹³C labels are generally more stable and not susceptible to exchange.[4] | The stability of the label is crucial for maintaining the integrity of the internal standard throughout the analytical process. |
| Correction for In-Source Reactions | Effectively corrects for in-source reactions, such as the cyclization of glutamic acid to pyroglutamic acid in the electrospray ionization source.[4][7] | Also provides excellent correction for in-source reactions due to chemical identity with the analyte. | Both types of SIL standards are adept at correcting for this common analytical artifact. |
| Cost-Effectiveness | Generally more cost-effective to synthesize compared to their ¹³C-labeled counterparts.[4][6] | Typically more expensive due to more complex synthesis processes.[6][] | The choice may depend on budgetary constraints and the level of accuracy required for the specific application. |
Experimental Protocols
A rigorous and validated experimental protocol is essential for reliable quantification. Below is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of glutamic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation
-
Aliquoting: Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration.[4]
-
Protein Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[4]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[4]
LC-MS/MS Analysis
-
LC System: ACQUITY UPLC I-Class or similar.[9]
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm or similar reversed-phase column.[5][9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient Elution: A gradient optimized for the separation of glutamic acid from other matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.[9][10]
-
Flow Rate: 0.6 mL/min.[9]
-
Injection Volume: 2 µL.[9]
-
MS System: Xevo TQ-S micro or a similar triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both glutamic acid and this compound need to be optimized.
Method Validation
The analytical method should be validated according to established guidelines, assessing parameters such as:
-
Linearity and Range: Typically, a coefficient of determination (r²) of ≥ 0.99 is desired.[11]
-
Accuracy and Precision: Acceptance criteria are often within ±15% for accuracy and ≤15% CV for precision.[11]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For a method using a deuterated standard, an LLOQ of around 4.4 ng/mL has been reported.[4]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term room temperature, and long-term storage.[4][11]
Visualizing the Workflow and Biological Context
To better understand the application of this compound, the following diagrams illustrate the general experimental workflow and a key biological pathway where glutamic acid is involved.
Glutamic acid is a central molecule in many metabolic processes. One such critical pathway, particularly in bacteria, is the synthesis of peptidoglycan, a major component of the bacterial cell wall. D-glutamic acid is an essential building block in this process.
Conclusion
This compound is a widely used and effective internal standard for the quantification of glutamic acid, offering a cost-effective solution for achieving accurate and precise results. It is particularly adept at correcting for variability in sample preparation and in-source reactions during mass spectrometric analysis.[4] However, for applications demanding the highest level of analytical rigor, ¹³C-labeled glutamic acid is often considered the superior choice due to its ideal co-elution with the native analyte and greater isotopic stability, which can lead to improved accuracy and precision, especially in complex biological matrices.[1][2][6] The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 9. lcms.cz [lcms.cz]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
inter-laboratory comparison of glutamate analysis using isotopic standards
An Inter-laboratory Comparison Guide for the Quantification of Glutamate Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of glutamate analysis using stable isotope dilution mass spectrometry. The objective is to offer a standardized protocol that enables laboratories to assess their analytical performance, ensure the comparability of results, and ultimately improve the accuracy and reliability of glutamate quantification in various biological matrices. The methodologies and data presented herein are compiled from established analytical literature and serve as a template for laboratories to implement robust quality assurance practices.
Introduction to Glutamate Analysis and the Need for Standardization
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in a vast array of physiological and pathological processes.[1][2] Its accurate quantification is paramount in neuroscience research, clinical diagnostics, and the development of therapeutics targeting neurological and metabolic disorders. Stable isotope dilution mass spectrometry (SID-MS), utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity.[3]
Despite the sophistication of these methods, variability in experimental protocols, instrumentation, and data analysis can lead to discrepancies between laboratories. Inter-laboratory comparisons are essential for identifying and mitigating these sources of error, thereby ensuring that data generated across different sites are comparable and reliable.[4][5][6] This guide outlines a model ILC, including a standardized protocol, hypothetical comparative data, and performance evaluation criteria.
Hypothetical Inter-laboratory Comparison Data
To illustrate the outcomes of an ILC, the following tables summarize hypothetical quantitative data from five participating laboratories. Each laboratory analyzed three replicates of a certified reference material (CRM) with a target glutamate concentration of 100 µM and a plasma sample. All concentrations are reported in µM.
Table 1: Analysis of Certified Reference Material (CRM)
| Laboratory | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean (µM) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Lab A | 101.2 | 102.5 | 100.8 | 101.5 | 0.85 | 0.84 |
| Lab B | 95.3 | 96.1 | 94.8 | 95.4 | 0.66 | 0.69 |
| Lab C | 105.6 | 104.9 | 106.2 | 105.6 | 0.66 | 0.62 |
| Lab D | 99.8 | 100.5 | 99.2 | 99.8 | 0.66 | 0.66 |
| Lab E | 98.7 | 99.1 | 98.5 | 98.8 | 0.31 | 0.31 |
Table 2: Analysis of Human Plasma Sample
| Laboratory | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean (µM) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Lab A | 78.5 | 79.2 | 78.8 | 78.8 | 0.35 | 0.44 |
| Lab B | 74.1 | 73.5 | 74.6 | 74.1 | 0.55 | 0.74 |
| Lab C | 82.3 | 81.5 | 82.9 | 82.2 | 0.70 | 0.85 |
| Lab D | 77.9 | 78.3 | 77.5 | 77.9 | 0.40 | 0.51 |
| Lab E | 76.8 | 77.2 | 76.5 | 76.8 | 0.35 | 0.46 |
Table 3: Performance Evaluation using Z-Scores
The performance of each laboratory was evaluated by calculating Z-scores against the consensus mean of all participants.[7][8][9][10] A satisfactory performance is indicated by a Z-score between -2.0 and +2.0.[10]
| Laboratory | CRM Mean (µM) | CRM Z-Score | Plasma Mean (µM) | Plasma Z-Score | Performance |
| Lab A | 101.5 | 0.45 | 78.8 | 0.49 | Satisfactory |
| Lab B | 95.4 | -2.31 | 74.1 | -1.55 | Action Required |
| Lab C | 105.6 | 2.29 | 82.2 | 1.90 | Action Required |
| Lab D | 99.8 | -0.34 | 77.9 | 0.09 | Satisfactory |
| Lab E | 98.8 | -0.79 | 76.8 | -0.48 | Satisfactory |
| Consensus Mean | 100.2 | 77.9 | |||
| Standard Deviation | 2.33 | 2.28 |
Experimental Protocols
The following is a standardized protocol for the quantification of glutamate in plasma using LC-MS/MS with an isotopic internal standard.
Materials and Reagents
-
Glutamate standard
-
Glutamate isotopic internal standard (e.g., L-Glutamic acid-2,3,3,4,4-d5)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Certified Reference Material for glutamate
Sample Preparation
-
Thawing: Thaw all plasma samples and the CRM on ice.
-
Aliquoting: Aliquot 50 µL of each sample, CRM, and a blank (ultrapure water) into microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the glutamate isotopic internal standard solution (at a known concentration) to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex each tube for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for amino acid analysis, such as a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of glutamate from other matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both glutamate and its isotopic internal standard using Multiple Reaction Monitoring (MRM).
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the native glutamate and the isotopic internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and blanks.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Concentration Determination: Determine the glutamate concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Glutamate Metabolism Pathway
Caption: Key metabolic pathways involving glutamate.
Experimental Workflow for Glutamate Analysis
Caption: Standardized workflow for sample preparation and analysis.
Logical Flow of an Inter-laboratory Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Glutamate and glutamine metabolism [reactome.org]
- 3. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eas-eth.org [eas-eth.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to LC-MS and GC-MS Methods for Glutamic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glutamic acid, a key neurotransmitter and metabolite, is crucial in various fields, including neuroscience, drug development, and clinical research. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Performance Comparison
The choice between LC-MS and GC-MS for glutamic acid analysis often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, and the nature of the sample matrix. Below is a summary of key performance metrics compiled from various studies.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | Sub-femtomole on column[1]; 4.4 ng/mL in plasma[2] | 100 ng/mL in brain tissue[3] |
| Limit of Quantification (LOQ) | Sub-femtomole on column[1]; 30.9 ng/mL in plasma[2] | 0.5 µg/mL in brain tissue[3] |
| Linearity (R²) | > 0.999[1] | ≥ 0.998[3] |
| Precision (%RSD) | < 6%[1]; < 10% (intra- and inter-day)[2][4] | Intra-assay: 9.3%, Inter-assay: 12.4%[4] |
| Accuracy (% Recovery) | 82 – 113%[1]; < 10% deviation (within- and between-day)[2] | Not explicitly stated in the provided results |
| Derivatization | Not always required[1][5] | Required[3] |
| Sample Throughput | Higher (no derivatization)[6] | Lower (due to derivatization step)[6] |
| Matrix Effects | More prone to ion suppression/enhancement[6] | Less prone[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for LC-MS and GC-MS analysis of glutamic acid.
LC-MS/MS Method for Underivatized Glutamic Acid in Cell Media
This method allows for the direct quantification of glutamic acid without the need for derivatization, simplifying sample preparation.[1][5]
1. Sample Preparation:
-
Spike cell media with known concentrations of glutamic acid to prepare calibration standards (e.g., 0.5 – 10,000 μM).[5]
-
Extract 100 µL of the cell media (standards and unknown samples) with 200 µL of ice-cold acetonitrile.[5]
-
Centrifuge the mixture.[5]
-
Dilute the supernatant 100-fold with water before injection.[5]
2. Liquid Chromatography:
-
Column: Agilent ZORBAX SB-C18 Rapid Resolution HB column (3.0 × 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.[5]
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A linear gradient is used to separate the analytes.[5]
3. Mass Spectrometry:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS with Agilent Jet Stream source in positive ionization mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for glutamic acid.[5]
GC-MS/MS Method for Glutamic Acid in Brain Tissue
This method requires a derivatization step to increase the volatility of glutamic acid for gas chromatography.[3]
1. Sample Preparation and Derivatization:
-
Prepare stock solutions of glutamic acid (1 mg/mL) in deionized water.[3]
-
Create working calibration standards (0.5 to 100 μg/mL) containing glutamic acid and its stable isotope-labeled internal standard.[3]
-
A rapid online hot GC inlet gas phase sample derivatization is utilized.[3] Alternatively, a two-step derivatization can be performed to obtain trifluoroacetyl ester derivatives. Another common method involves silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
2. Gas Chromatography:
-
Column: A DB-5ms column is suitable for separating the derivatized glutamic acid.[3]
-
Injector Temperature: 280°C.[4]
-
Carrier Gas: Helium.[4]
-
Oven Temperature Program: Start at 70°C, hold for 4 minutes, then ramp up to 300°C.[4]
3. Mass Spectrometry:
-
Ionization Mode: Chemical Ionization (positive ion mode).[3]
-
Detection: Data is collected in MRM mode for quantitative analysis.[3]
Visualizing the Workflow and a Key Biological Pathway
Diagrams can effectively illustrate complex processes. Below are Graphviz visualizations of the analytical workflow and a relevant biological pathway involving glutamic acid.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
The Analytical Edge: A Comparative Performance Guide to DL-Glutamic Acid-d5 in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: An objective look at DL-Glutamic acid-d5 as an internal standard in quantitative mass spectrometry, compared with its 13C-labeled counterparts. This guide provides supporting data and detailed experimental protocols to inform your selection of the most appropriate analytical tool.
In the precise world of quantitative bioanalysis, the choice of an internal standard is critical to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and this compound has become a common choice for the quantification of glutamic acid in various biological matrices. This guide provides a comprehensive comparison of the performance characteristics of this compound against its primary alternative, 13C-labeled glutamic acid, supported by experimental data and detailed protocols.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should be chemically identical to the analyte, differing only in mass, to ensure it behaves identically during sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to performance differences.
Key Performance Parameters:
| Parameter | This compound (Deuterated) | ¹³C-Labeled Glutamic Acid | Key Findings & Recommendations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte in liquid chromatography.[1] | Generally co-elutes perfectly with the native analyte under various chromatographic conditions.[1] | For assays where baseline separation from matrix interferences is challenging, the superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Generally stable, but there is a theoretical risk of back-exchange of deuterium with protons from the solvent, especially under certain pH or temperature conditions. | Highly stable with no risk of isotope exchange. | For methods involving harsh sample preparation conditions, ¹³C-labeled standards offer a higher degree of confidence in the stability of the label. |
| Correction for Matrix Effects | Effective in correcting for matrix effects. However, any chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[2] | Considered superior for correcting matrix effects due to identical elution profiles with the analyte.[1] | In complex biological matrices like plasma, serum, and urine, where significant and variable matrix effects are expected, ¹³C-labeled standards are the preferred choice for the most robust and accurate quantification.[3][4] |
| Accuracy & Precision | Can provide high accuracy and precision. However, imperfect retention time matching can lead to inaccuracies; one study noted a potential for up to 40% error in a specific case due to this effect.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias closer to 100% and a smaller standard deviation compared to a deuterated standard.[1] | For developing the most reliable quantitative assays, particularly for clinical applications, the investment in ¹³C-labeled standards is highly recommended.[5] |
| Cost & Availability | Generally less expensive and more readily available. | Typically more expensive due to more complex synthetic routes. However, the price difference can sometimes be offset by reduced time in method development. | The choice may depend on budget constraints and the required level of analytical rigor. For routine analyses with well-established methods, deuterated standards can be a cost-effective option. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of glutamic acid in human plasma using a deuterated internal standard, based on a validated UPLC-MS/MS method.
Table 1: Method Sensitivity and Recovery in Human Plasma [6]
| Parameter | Performance with Glutamic acid-d5 |
| Limit of Detection (LOD) | 4.4 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL |
| Recovery | Within acceptable limits (corrected by internal standard) |
| Matrix Effect | Present, but compensated for by the internal standard |
Table 2: Method Accuracy and Precision in Human Plasma [6]
| Quality Control Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (% Bias) | Between-Day Accuracy (% Bias) |
| Low | < 10% | < 10% | < 10% | < 10% |
| Medium | < 10% | < 10% | < 10% | < 10% |
| High | < 10% | < 10% | < 10% | < 10% |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Glutamic Acid in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of gamma-aminobutyric acid (GABA) and glutamic acid in human plasma.[6]
1. Sample Preparation (Protein Precipitation & Solid Phase Extraction)
-
To 100 µL of plasma, add 400 µL of acetonitrile containing 0.1% v/v formic acid.
-
Add this compound internal standard to a final concentration of 2000 ng/mL in the extract.
-
Vortex for 5 minutes and centrifuge at 15,000 x g for 15 minutes.
-
Dilute the supernatant with 1500 µL of acetonitrile to a final concentration of 95% acetonitrile.
-
Perform solid phase extraction (SPE) using a suitable C8 cartridge to further clean the sample.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: 5-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-5% B
-
4.1-6 min: 5% B
-
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
System: Waters Xevo TQ-S Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 1.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transitions:
-
Glutamic Acid: 148.0 > 84.0
-
Glutamic acid-d5: 153.0 > 89.0
-
Protocol 2: GC-MS Analysis of Amino Acids in Biological Fluids (General Protocol)
While a specific protocol for this compound was not found, this general procedure for amino acid analysis by GC-MS can be adapted. Derivatization is necessary to increase the volatility of amino acids for GC analysis.[7][8]
1. Sample Preparation & Derivatization
-
To a 50 µL aliquot of the biological fluid (e.g., plasma, urine, CSF), add an appropriate amount of this compound internal standard.
-
Derivatization with Propyl Chloroformate:
-
Add a mixture of propanol and pyridine.
-
Add propyl chloroformate and vortex.
-
Extract the derivatives with an organic solvent (e.g., isooctane).
-
The organic layer is then injected into the GC-MS.
-
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 60-80°C) and ramping up to a high temperature (e.g., 280-300°C) to elute all derivatives.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Visualizing the Workflow and Concepts
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: How a SIL-IS corrects for matrix effects in the ion source.
Conclusion and Recommendations
This compound is a robust and widely used internal standard for the quantification of glutamic acid in a variety of biological matrices. It offers a cost-effective solution and can provide accurate and precise results when the analytical method is carefully validated.
However, for the most demanding applications, particularly in regulated environments or when dealing with highly complex and variable matrices, the use of a ¹³C-labeled glutamic acid internal standard is recommended. The superior chromatographic co-elution and isotopic stability of ¹³C-labeled standards minimize the risk of analytical errors and can lead to more accurate and reliable data.
Ultimately, the choice between a deuterated and a ¹³C-labeled internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations. For all applications, thorough method validation is essential to ensure the reliability of the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Head-to-Head Comparison: SILAC vs. Isobaric Tags for Quantitative Proteomics with Deuterated Standards
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal analytical strategy is paramount. This guide provides an objective comparison of two leading methodologies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric tagging (e.g., TMT and iTRAQ), with a focus on the integration of deuterated standards for precise and accurate protein quantification.
This comprehensive analysis delves into the core principles, experimental workflows, and performance characteristics of each technique. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs, from biomarker discovery to signaling pathway analysis.
At a Glance: SILAC vs. Isobaric Tags
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Isobaric Tags (e.g., TMT, iTRAQ) |
| Principle | Metabolic labeling in vivo with "heavy" amino acids. | Chemical labeling in vitro of peptides with tags of identical mass. |
| Labeling Stage | During protein synthesis in living cells. | Post-protein extraction and digestion, at the peptide level. |
| Multiplexing | Typically 2-3 samples per experiment; can be extended with variations.[1] | High multiplexing capabilities, up to 18 samples with TMTpro™.[2] |
| Sample Type | Primarily applicable to cultured cells that can undergo division.[2] | Versatile, suitable for a wide range of biological samples including tissues and biofluids.[2] |
| Accuracy | High accuracy due to early-stage sample mixing, minimizing experimental variability.[1] | High, but can be affected by ratio compression due to co-isolation of precursor ions.[2] |
| Precision | Excellent precision and reproducibility.[1] | Good precision, but can be influenced by labeling efficiency and sample handling. |
| Quantification | At the MS1 level, based on the intensity ratio of heavy and light peptide pairs. | At the MS2 or MS3 level, based on the intensity of reporter ions generated upon fragmentation. |
| Cost | Can be costly due to the price of labeled amino acids and specialized cell culture media.[3] | Reagent costs can be high, especially for high-plex experiments. |
Visualizing the Proteomics Workflow
The following diagram illustrates a general workflow for quantitative proteomics, highlighting the distinct stages where SILAC, isobaric tagging, and deuterated standards are incorporated.
Caption: A generalized workflow for quantitative proteomics comparing SILAC and isobaric tagging.
Delving Deeper: A Comparative Analysis
SILAC: The Metabolic Labeling Gold Standard
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine.[4][5] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[4][5]
The key advantage of SILAC lies in its ability to combine cell populations at the very beginning of the experimental workflow.[6] This early mixing minimizes quantitative errors that can be introduced during sample preparation steps like protein extraction, digestion, and fractionation.[6] Quantification is performed at the MS1 level by comparing the signal intensities of the chemically identical "light" and "heavy" peptide pairs.[4]
However, SILAC is primarily limited to cell lines that can be metabolically labeled in vitro, making it less suitable for the analysis of tissues and clinical samples.[2] The requirement for multiple cell doublings to achieve complete labeling can also be time-consuming.[4]
Isobaric Tags (TMT and iTRAQ): High-Throughput Chemical Labeling
Isobaric tagging reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are chemical labels that are attached to the N-terminus and lysine residues of peptides in vitro.[7][8] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[3][8] While the overall mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) generates unique reporter ions of different masses, allowing for the relative quantification of peptides from different samples.[3][7]
The major strength of isobaric tagging is its high multiplexing capacity, enabling the simultaneous analysis of numerous samples in a single experiment, which increases throughput and reduces instrument time.[2] This makes it an ideal choice for large-scale studies. Isobaric tagging is also applicable to a wide variety of sample types, including tissues and biofluids.[2]
A potential limitation of isobaric tagging is the issue of "ratio compression," where co-isolation of multiple precursor ions in the mass spectrometer can lead to an underestimation of quantitative differences.[2] This can be mitigated by using advanced acquisition methods like MS3 analysis or by employing high-resolution mass spectrometers.
The Role of Deuterated Standards in Enhancing Quantification
For absolute quantification, which is crucial in many drug development and clinical research settings, the incorporation of internal standards is essential. Deuterated peptide standards, which are synthetic peptides identical to the target peptide but with one or more hydrogen atoms replaced by deuterium, serve as ideal internal standards.[9] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis.[9] By spiking in a known amount of a deuterated standard, the absolute quantity of the target peptide can be accurately determined by comparing the signal intensities of the labeled and unlabeled peptides.
Experimental Protocols
SILAC Experimental Workflow
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in "light" SILAC medium containing normal lysine and arginine, while the other is cultured in "heavy" SILAC medium with stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg). Cells are cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[8]
-
Cell Harvest and Lysis: After the respective treatments, the "light" and "heavy" cell populations are harvested and lysed.
-
Protein Quantification and Mixing: Protein concentrations of the lysates are determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.
-
Spike-in of Deuterated Standards (for absolute quantification): A known concentration of a deuterated synthetic peptide corresponding to the target peptide is added to the digested sample.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative quantification of proteins is determined by the ratio of the signal intensities of the "heavy" to "light" peptide pairs at the MS1 level. Absolute quantification is achieved by comparing the signal of the endogenous peptide to the spiked-in deuterated standard.
Isobaric Tagging (TMT) Experimental Workflow
-
Protein Extraction and Digestion: Proteins are extracted from each of the samples to be compared. Equal amounts of protein from each sample are then digested into peptides using an enzyme like trypsin.
-
Peptide Labeling: Each peptide digest is individually labeled with a specific isobaric tag (e.g., TMTpro™ 18-plex reagents). The labeling reaction is typically carried out for one hour at room temperature.[10]
-
Quenching and Pooling: The labeling reaction is quenched, and the labeled peptide samples are combined into a single mixture.
-
Spike-in of Deuterated Standards (for absolute quantification): A known amount of a deuterated peptide standard can be spiked into the pooled sample.
-
Sample Cleanup and Fractionation: The pooled, labeled peptide mixture is desalted and often fractionated to reduce sample complexity before LC-MS/MS analysis.
-
LC-MS/MS Analysis: The labeled peptide mixture is analyzed by LC-MS/MS. During fragmentation, the reporter ions are released, and their intensities are measured.
-
Data Analysis: The relative abundance of each peptide across the different samples is determined by the intensities of the corresponding reporter ions in the MS/MS spectrum. Absolute quantification is determined by comparing the signal of the target peptide's reporter ions to those of the deuterated standard.
Case Study: EGFR Signaling Pathway Analysis
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer.[11][12][13] Both SILAC and isobaric tagging are powerful tools for dissecting the complexities of this pathway by quantifying changes in protein expression and post-translational modifications, such as phosphorylation, upon EGF stimulation or inhibitor treatment.[13][14]
Caption: A simplified diagram of the EGFR signaling pathway.
Conclusion
The choice between SILAC and isobaric tagging for quantitative proteomics depends heavily on the specific research question, sample type, and desired throughput. SILAC offers exceptional accuracy for studies involving cultured cells by minimizing sample handling-induced variability.[1] In contrast, isobaric tagging provides high-throughput capabilities and is applicable to a broader range of biological samples, making it well-suited for large-scale comparative studies.[2]
Regardless of the chosen labeling strategy, the integration of deuterated peptide standards is crucial for achieving accurate absolute quantification. This is particularly important in clinical and pharmaceutical research where precise measurements of protein abundance are essential for biomarker validation and understanding drug mechanisms. By carefully considering the strengths and limitations of each approach, researchers can design robust and reliable quantitative proteomics experiments to advance their scientific discoveries.
References
- 1. chempep.com [chempep.com]
- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 3. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. creative-proteomics.com [creative-proteomics.com]
- 9. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. nautilus.bio [nautilus.bio]
- 12. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of DL-Glutamic acid-d5 under experimental conditions
For researchers, scientists, and professionals in drug development, understanding the stability of isotopically labeled compounds is paramount for their effective use as internal standards in quantitative bioanalysis and metabolic research. This guide provides a comprehensive comparison of the stability of DL-Glutamic acid-d5 against its non-deuterated counterpart, DL-Glutamic acid, under various experimental conditions. The assessment is based on established principles of chemical stability, known degradation pathways of glutamic acid, and the kinetic isotope effect of deuterium substitution.
Comparative Stability Analysis
While direct experimental data comparing the stability of this compound and DL-Glutamic acid is not extensively published, a comparative assessment can be made based on the well-understood kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at the 2, 3, and 4 positions of the glutamic acid carbon skeleton is expected to enhance its chemical stability.
The primary degradation pathway for glutamic acid in solution, particularly under acidic conditions and elevated temperatures, is the intramolecular cyclization to form pyroglutamic acid and water. This reaction involves the cleavage of a C-H bond at the alpha-carbon and the formation of an amide bond. The presence of deuterium at these positions strengthens the carbon-hydrogen bonds.[1][2] The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to be broken.[3][4] This phenomenon, known as the primary kinetic isotope effect, generally leads to a slower reaction rate for processes involving the cleavage of a C-D bond compared to a C-H bond.[5][6]
Therefore, it is anticipated that this compound will exhibit greater resistance to degradation, particularly conversion to pyroglutamic acid, compared to unlabeled DL-Glutamic acid under identical stress conditions. This enhanced stability makes this compound a more robust internal standard for analytical applications.
Table 1: Predicted Comparative Stability of this compound vs. DL-Glutamic Acid
| Stress Condition | Parameter | This compound (Predicted) | DL-Glutamic Acid | Rationale |
| Acidic Hydrolysis | Rate of Conversion to Pyroglutamic Acid | Lower | Higher | Kinetic Isotope Effect slows the rate-limiting C-H(D) bond cleavage step in the cyclization reaction.[3][5] |
| Basic Hydrolysis | General Degradation | Slightly Lower | Higher | Deuteration may offer minor protection against base-catalyzed degradation pathways. |
| Oxidative Stress | Rate of Oxidation | Similar to Slightly Lower | Similar | The primary sites of oxidation are typically not the deuterated positions. However, secondary isotope effects could play a minor role. |
| Thermal Stress | Onset of Degradation | Higher Temperature | Lower Temperature | The stronger C-D bonds require more thermal energy to break, leading to enhanced thermal stability.[1] |
| Photostability | Rate of Photodegradation | Similar | Similar | Photodegradation pathways are less likely to be significantly influenced by deuteration at these specific positions. |
| Long-Term Storage (Solid) | Stability | ≥ 4 years at -20°C | Stable under appropriate conditions | Supplier data indicates high stability for the deuterated form in solid-state at low temperatures. |
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability advantages of this compound, a forced degradation study should be conducted. This involves subjecting both the deuterated and non-deuterated compounds to a range of stress conditions and monitoring their degradation over time.
Forced Degradation Protocol
Objective: To compare the degradation profiles of this compound and DL-Glutamic acid under various stress conditions.
Materials:
-
This compound
-
DL-Glutamic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solutions (pH 2, 7, 10)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection[7][8][9]
-
LC-MS/MS system for identification of degradation products[10][11][12]
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and DL-Glutamic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for predetermined time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for predetermined time points.
-
Thermal Degradation: Incubate the stock solution at 80°C for predetermined time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method capable of separating the parent compound from its degradation products, primarily pyroglutamic acid.[10][11][12]
-
-
Data Analysis:
-
Calculate the percentage of degradation for both compounds under each stress condition at each time point.
-
Compare the degradation rates and profiles of this compound and DL-Glutamic acid.
-
Identify any major degradation products using LC-MS/MS.
-
Visualizations
Degradation Pathway of Glutamic Acid
The primary degradation pathway for glutamic acid under acidic and thermal stress is the formation of pyroglutamic acid.
Caption: Primary degradation pathway of glutamic acid to pyroglutamic acid.
Experimental Workflow for Comparative Stability Assessment
The following workflow outlines the key steps in the comparative stability study.
Caption: Experimental workflow for the comparative stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. columbia.edu [columbia.edu]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. jocpr.com [jocpr.com]
- 9. helixchrom.com [helixchrom.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Establishing Linearity and Limits of Detection for DL-Glutamic acid-d5: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of DL-Glutamic acid-d5 as a stable isotope-labeled (SIL) internal standard for the quantification of glutamic acid, particularly focusing on establishing linearity and limits of detection. The guide also presents supporting experimental data and protocols for validation.
This compound is a deuterated analog of glutamic acid, frequently employed as an internal standard in mass spectrometry-based assays. Its chemical similarity to the analyte ensures it behaves similarly during sample preparation and analysis, correcting for variations in extraction, matrix effects, and instrument response.[1]
Performance Comparison of Internal Standards
The choice of internal standard significantly influences the performance of an analytical method. While this compound is a widely used and effective internal standard, other stable isotope-labeled analogs, such as those labeled with Carbon-13 (¹³C), are also available. The following table summarizes the key performance characteristics of analytical methods for glutamic acid using a deuterated internal standard compared to a ¹³C-labeled alternative.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Glutamic Acid (Alternative IS) |
| Linearity (R²) | ≥0.998[1] | Typically ≥0.99[1] |
| Limit of Detection (LOD) | 4.4 ng/mL[1] | Dependent on method and matrix |
| Chromatographic Co-elution | Good, but slight retention time shifts can occur | Excellent, more likely to perfectly co-elute with the native analyte[1] |
| Compensation for Matrix Effects | Excellent | Excellent |
| Correction for Extraction Variability | Excellent | Excellent |
| Risk of Cross-Contamination | Low (due to mass difference) | Low (due to mass difference) |
| Accuracy | High | High |
| Precision | High | High |
Experimental Protocols
A rigorous validation protocol is essential to ensure the reliability of this compound as an analytical standard. The following methodologies are recommended for its validation in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Linearity and Range
Objective: To establish the concentration range over which the detector response is directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking a known and fixed concentration of this compound (as the internal standard) and varying concentrations of the unlabeled glutamic acid into a blank matrix (e.g., plasma, urine).
-
A typical calibration curve might span from the limit of quantification (LOQ) to 20 times the LOQ.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value of ≥0.99 is generally considered acceptable.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol:
-
LOD: Prepare samples with decreasing concentrations of glutamic acid in the matrix of interest. The LOD is typically determined as the concentration at which the signal-to-noise ratio is at least 3:1.
-
LOQ: The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. This is often established as the concentration with a signal-to-noise ratio of at least 10:1 and for which the precision (%CV) and accuracy (%bias) are within acceptable limits (e.g., ±20%).
Sample Preparation for Biological Matrices
A typical sample preparation protocol for plasma using protein precipitation is as follows:
-
To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new microcentrifuge tube.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: Experimental workflow for sample preparation and analysis using this compound.
References
Safety Operating Guide
Proper Disposal of DL-Glutamic Acid-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-Glutamic acid-d5, a stable isotope-labeled amino acid. Adherence to these procedures will mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While not classified as a hazardous substance, it can cause skin and eye irritation.
Recommended PPE:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1][2]
Waste Classification and Disposal Principles
This compound is a stable isotope-labeled compound and is not radioactive.[4] Therefore, no special precautions for radioactivity are required for its disposal.[4] The disposal procedure for stable isotope-labeled compounds is generally the same as for the unlabeled equivalent.[4][]
Key Disposal Principles:
-
Do Not Dispose in Household Garbage: This compound must not be disposed of with household garbage.
-
Avoid Sewage System Disposal: Do not allow the product to reach the sewage system or enter drains.[2][3][6]
-
Follow Official Regulations: Disposal must be made according to official, local regulations.[4]
-
Consult Professionals: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[3][7]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with the full chemical name: "this compound".
-
-
Waste Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound if requested.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H4D5NO4 | [8] |
| Molecular Weight | 152.16 g/mol | [8] |
| Melting Point | 194 °C / 381.2 °F | [9] |
| Water Solubility | Soluble | [9] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. moravek.com [moravek.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling DL-Glutamic acid-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of DL-Glutamic acid-d5, a stable isotope-labeled compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following personal protective equipment is recommended.
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 or equivalent standards should be worn to protect against flying particles.[1]
-
Chemical Splash Goggles: If there is a risk of splashing, chemical splash goggles that provide a seal around the eyes are required.[2][3][4]
-
Face Shield: For procedures with a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1][2][3]
Skin Protection:
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing from potential contamination.[1][2][3]
-
Gloves: Disposable nitrile gloves are recommended for incidental contact.[1][4] If prolonged or direct contact is anticipated, consider double-gloving or using gloves with a higher level of chemical resistance.[1][5] Always inspect gloves for damage before use and change them immediately if contaminated.[4]
-
Full-Coverage Clothing: Long pants and closed-toe shoes are mandatory to protect the lower body and feet from spills and other laboratory hazards.[1][2]
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, such as in a fume hood, respiratory protection is typically not required.[6]
-
If there is a potential for generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][7]
Operational Plan
A systematic approach to handling this compound from receipt to use will ensure safety and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is a stable isotope-labeled compound and is not radioactive; therefore, no special precautions for radioactivity are needed.[8]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] Some suppliers recommend freezer storage.[6] Always follow the storage temperature recommendations on the product label or safety data sheet.
2. Handling and Preparation:
-
All handling of the solid compound that may generate dust should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[7]
-
When weighing the compound, use an analytical balance within a ventilated enclosure if possible.
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound in a designated and well-ventilated laboratory area.
-
Ensure that all equipment is clean and appropriate for the intended use.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain unless specifically permitted by your institution's environmental health and safety office.[9]
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste or recycled, depending on institutional policies.
-
Contaminated Materials: Any materials, such as gloves, wipes, or pipette tips, that come into contact with this compound should be collected in a designated, labeled waste container and disposed of as chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White Powder/Solid | [10] |
| Melting Point | 194 °C / 381.2 °F | [10] |
| Odor | Odorless | [10] |
| Hazards | Potential skin, eye, and respiratory irritant | |
| Storage Temperature | Cool, dry place; Freezer storage may be recommended | [6][11][12] |
Experimental Workflow
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. youtube.com [youtube.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. moravek.com [moravek.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
